molecular formula C10H8ClNO2 B13683690 8-Chloro-5-methoxyquinolin-3-ol

8-Chloro-5-methoxyquinolin-3-ol

Numéro de catalogue: B13683690
Poids moléculaire: 209.63 g/mol
Clé InChI: UIUSICFJDBLBRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Chloro-5-methoxyquinolin-3-ol is a quinoline derivative of significant interest in chemical research and development. Compounds within this structural family are frequently explored as key intermediates in organic synthesis and pharmaceutical development, particularly for creating molecules with potential biological activity. The methoxyquinoline scaffold is a privileged structure in medicinal chemistry, often associated with a range of pharmacological properties. Researchers value this compound for its potential application in building more complex molecular architectures. As a building block, it can be used in metal-catalyzed cross-coupling reactions or further functionalized at the reactive hydroxyl and chloro groups to generate diverse compound libraries for screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H8ClNO2

Poids moléculaire

209.63 g/mol

Nom IUPAC

8-chloro-5-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3

Clé InChI

UIUSICFJDBLBRB-UHFFFAOYSA-N

SMILES canonique

COC1=C2C=C(C=NC2=C(C=C1)Cl)O

Origine du produit

United States

Foundational & Exploratory

Chemical structure and properties of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Chloro-5-methoxyquinolin-3-ol: Structure, Properties, and Synthetic Exploration

This guide provides a comprehensive technical overview of 8-Chloro-5-methoxyquinolin-3-ol, a substituted quinoline of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to project its chemical structure, physicochemical properties, and expected spectroscopic profile. The quinoline scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitutions of a chloro group at the 8-position, a methoxy group at the 5-position, and a hydroxyl group at the 3-position are anticipated to modulate its biological activity and physicochemical characteristics.[1]

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its behavior in both chemical and biological systems.

Chemical Structure

8-Chloro-5-methoxyquinolin-3-ol possesses a bicyclic aromatic structure with a nitrogen-containing pyridine ring fused to a benzene ring. The key functional groups are a hydroxyl group at position 3, a methoxy group at position 5, and a chlorine atom at position 8.

Caption: Chemical structure of 8-Chloro-5-methoxyquinolin-3-ol.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 8-Chloro-5-methoxyquinolin-3-ol. These values are estimated based on the analysis of structurally similar compounds and computational models.

PropertyPredicted ValueSource/Basis
Molecular Formula C10H8ClNO2Based on structure
Molecular Weight 210.63 g/mol Calculated
Appearance White to off-white solidAnalogy to similar quinolinols
Melting Point 180-190 °CEstimated from related structures
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in waterGeneral solubility of quinoline derivatives
logP 2.8 ± 0.5Calculated, similar to other chloro-methoxy quinolines

Synthesis and Purification

The synthesis of quinoline derivatives can be achieved through various established methods.[5] A plausible synthetic route for 8-Chloro-5-methoxyquinolin-3-ol is proposed below, based on common reactions in heterocyclic chemistry.

G start 2-Amino-3-chloro-6-methoxyphenol intermediate1 Condensation with diethyl malonate start->intermediate1 Base (e.g., NaH) intermediate2 Thermal Cyclization intermediate1->intermediate2 High-boiling solvent (e.g., Dowtherm A) product 8-Chloro-5-methoxyquinolin-3-ol intermediate2->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: Proposed synthetic workflow for 8-Chloro-5-methoxyquinolin-3-ol.

Proposed Synthetic Protocol

This protocol is a representative example and may require optimization.

Materials:

  • 2-Amino-3-chloro-6-methoxyphenol

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Dowtherm A

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Condensation: To a solution of 2-amino-3-chloro-6-methoxyphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C. Stir for 30 minutes, then add diethyl malonate dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Add the crude intermediate to Dowtherm A and heat to 240-250 °C for 1-2 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture and add hexanes to precipitate the product. Filter the solid and wash with hexanes.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The unambiguous identification of a synthesized compound relies on a combination of spectroscopic techniques.[6] The expected spectroscopic data for 8-Chloro-5-methoxyquinolin-3-ol are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, DMSO-d₆):

  • The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons will exhibit characteristic splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5br s1H-OH
~8.5-8.7s1HH2
~7.4-7.6d1HH4
~7.0-7.2d1HH7
~6.8-7.0d1HH6
~3.9-4.1s3H-OCH₃

¹³C NMR (100 MHz, DMSO-d₆):

  • The carbon chemical shifts are indicative of their hybridization and proximity to electronegative atoms.

Chemical Shift (δ, ppm)Assignment
~160-165C3
~150-155C5
~145-150C8a
~135-140C2
~125-130C8
~120-125C4a
~115-120C4
~110-115C7
~100-105C6
~55-60-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretch
3000-3100MediumAromatic C-H stretch
1580-1620Medium-StrongC=C and C=N stretching
1200-1300StrongC-O stretch (aryl ether)
1000-1100MediumC-O stretch (hydroxyl)
750-850StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

  • Expected Molecular Ion Peak (M⁺): m/z ≈ 209.02 (for ³⁵Cl) and 211.02 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

  • High-Resolution Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺: C₁₀H₉ClNO₂⁺, 210.0316.

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of CO, HCN, and cleavage of the methoxy group.[1]

Potential Biological and Pharmacological Significance

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2][3]

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[3][8][9] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability.

  • Antimicrobial and Antifungal Activity: The quinoline core is found in several antimicrobial and antifungal agents.[1][10] Halogenated quinolinols, in particular, have shown potent activity.[11]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[2]

  • Neuroprotective Effects: Certain substituted quinolines have been investigated for their potential in treating neurodegenerative diseases.[2]

The combination of the chloro, methoxy, and hydroxyl groups on the quinoline ring of 8-Chloro-5-methoxyquinolin-3-ol makes it an interesting candidate for further investigation in these therapeutic areas. Structure-activity relationship (SAR) studies of related compounds suggest that the position and nature of these substituents can significantly influence biological activity.

Conclusion

8-Chloro-5-methoxyquinolin-3-ol represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide provides a foundational understanding of its predicted chemical and physical properties based on established principles and data from analogous compounds. The proposed synthetic route and expected spectroscopic data offer a starting point for its synthesis and characterization. Given the broad pharmacological potential of the quinoline scaffold, this compound warrants further investigation by researchers and scientists in the field of drug discovery and development.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide - Benchchem. (n.d.).
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024).
  • The Chemistry Behind Quinolin-3-ol: Synthesis and Applications. (2026).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • 8-CHLORO-5-METHOXYISOQUINOLINE | 1421600-95-4 - Sigma-Aldrich. (n.d.).
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025).
  • 1421600-95-4 | 8-Chloro-5-methoxyisoquinoline - AiFChem. (2025).
  • 8-Chloro-5-methoxy-2-methylquinolin-4-ol - Sigma-Aldrich. (n.d.).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC.
  • 8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one. (n.d.). PubChem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde - Fluorochem. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
  • 8-Chloro-5-methoxy-2-methylquinolin-4-ol - Sigma-Aldrich. (n.d.).
  • Cloxyquin - NIST WebBook. (n.d.).
  • 8-chloro-5-methoxy-2-methylquinolin-4-amine 1189107-61-6 wiki - Guidechem. (n.d.).
  • 8-chloro-5-methoxyisoquinoline (C10H8ClNO) - PubChemLite. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • 8-Hydroxyquinoline - Wikipedia. (n.d.).
  • (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. (n.d.). PMC - NIH.
  • 5-Chloro-7-(2-ethoxyethenyl)-8-(methoxymethoxy)quinoline - Optional[MS (GC)] - Spectrum. (n.d.).
  • Chemical Properties of Cloxyquin (CAS 130-16-5) - Cheméo. (n.d.).
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. (2025). ResearchGate.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
  • An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. (2013). Indian Academy of Sciences.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). PMC.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.).
  • Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from. (n.d.).
  • Infrared spectroscopy - Royal Society of Chemistry: Education. (n.d.).
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI.
  • (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. (n.d.). MDPI.
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • 5-Chloroquinolin-8-ol - PubChem. (n.d.). NIH.
  • 8-Chloroquinoline AldrichCPR | Sigma-Aldrich. (n.d.).
  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. (n.d.). ARC Journals.

Sources

A Technical Guide to the Pharmacological Potential of 8-Chloro-5-methoxyquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide focuses on the largely unexplored pharmacological potential of a specific subclass: 8-Chloro-5-methoxyquinolin-3-ol derivatives. While direct research on this precise scaffold is nascent, this document synthesizes data from structurally related analogs to build a predictive framework for its therapeutic promise. By examining the established roles of chloro, methoxy, and hydroxyl substitutions on the quinoline core, we project significant potential for these derivatives as anticancer and antimicrobial agents. This guide outlines rational synthetic pathways, delineates predicted mechanisms of action, provides detailed protocols for pharmacological evaluation, and proposes a strategic path for advancing these novel compounds from discovery to lead optimization.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral effects.[1][2] The therapeutic versatility of the quinoline nucleus is profoundly influenced by the nature and position of its substituents.

  • 8-Chloro Substitution: The presence of a halogen, such as chlorine, at the C-8 position is known to enhance the antimicrobial potency and improve oral absorption of quinolone antibiotics.[3] In the context of anticancer activity, chloro-substituted quinolines have shown significant cytotoxicity against various cancer cell lines.[4]

  • 5-Methoxy Substitution: A methoxy group at the C-5 position can modulate the molecule's electronic properties and lipophilicity, influencing its pharmacokinetic profile and target-binding affinity. The synthesis of 8-methoxyquinoline derivatives has been explored for various biological applications, including as potential herbicides and antimicrobial agents.[5][6]

  • 3-Hydroxy Substitution: The 3-hydroxyquinoline core is a key structural feature in molecules with diverse therapeutic applications, including as neurokinin receptor antagonists and P-selectin inhibitors.[7] The hydroxyl group can act as a critical hydrogen bond donor/acceptor, facilitating strong interactions with enzyme active sites.

The convergence of these three functional groups onto a single quinoline framework—forming the 8-Chloro-5-methoxyquinolin-3-ol core—presents a compelling, yet underexplored, opportunity for the development of novel therapeutic agents. This guide provides a technical roadmap for unlocking this potential.

Synthetic Strategies for 8-Chloro-5-methoxyquinolin-3-ol Derivatives

While no direct synthesis for 8-Chloro-5-methoxyquinolin-3-ol is prominently documented, a rational pathway can be designed by integrating established synthetic methodologies for substituted quinolines. The Gould-Jacobs reaction is a robust and versatile method for constructing the 4-hydroxyquinoline core, which serves as a key precursor.[8][9][10]

Proposed Synthetic Pathway

A plausible multi-step synthesis can be envisioned starting from a suitably substituted aniline. The causality behind this proposed pathway lies in the sequential and regioselective introduction of the required functional groups, leveraging well-documented reactions in quinoline chemistry.

Synthetic_Pathway A 2-Chloro-5-methoxyaniline (Starting Material) C Anilidomethylenemalonate Intermediate A->C Condensation (~130°C) [5] B Diethyl ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D High Temperature (e.g., Dowtherm A, ~250°C) [5] E Ethyl 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylate D->E F Saponification (e.g., NaOH) E->F G 8-Chloro-5-methoxy-4-hydroxyquinoline-3-carboxylic acid F->G H Thermal Decarboxylation G->H I 8-Chloro-5-methoxy-4-hydroxyquinoline H->I J Oxidation / Hydroxylation at C-3 I->J e.g., Aerobic Oxidation or NBS-mediated methods [17] K 8-Chloro-5-methoxyquinolin-3-ol (Target Scaffold Precursor) J->K

Caption: Proposed synthetic workflow for the 8-Chloro-5-methoxyquinolin-3-ol scaffold.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress at each stage can be confirmed using standard analytical techniques like TLC, NMR, and Mass Spectrometry before proceeding to the next.

Step 1: Condensation to form Anilidomethylenemalonate Intermediate (C)

  • Rationale: This initial step creates the acyclic precursor necessary for intramolecular cyclization. Heating drives the reaction by eliminating ethanol.

  • In a round-bottom flask equipped with a condenser, combine 2-chloro-5-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the neat mixture at 120-130°C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the mixture and remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used directly or purified by recrystallization.

Step 2: Thermal Cyclization to form 4-Hydroxyquinoline Ester (E)

  • Rationale: High thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[10] A high-boiling solvent like Dowtherm A provides a stable medium for this transformation.

  • Add the crude anilidomethylenemalonate intermediate to a flask containing Dowtherm A.

  • Heat the mixture to 250°C with vigorous stirring for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Collect the solid by filtration, wash with hexane, and dry to yield the ethyl 8-chloro-5-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3 & 4: Saponification and Decarboxylation to 4-Hydroxyquinoline (I)

  • Rationale: The carboxylate group at C-3 is a remnant of the malonic ester and is typically removed to simplify the scaffold. Saponification converts the ester to a carboxylic acid, which is then removed as CO₂ via thermal decarboxylation.[8]

  • Suspend the ester (E) in a 10% aqueous solution of sodium hydroxide and reflux for 2 hours.

  • Cool the mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid (G).

  • Filter, wash with cold water, and dry the solid.

  • Heat the dried carboxylic acid above its melting point (typically >200°C) until gas evolution ceases, yielding the crude 8-chloro-5-methoxy-4-hydroxyquinoline (I). Purify by recrystallization.

Step 5: Direct Oxidation to 8-Chloro-5-methoxyquinolin-3-ol (K)

  • Rationale: Recent methodologies allow for the direct introduction of a hydroxyl group at the C-3 position. Aerobic oxidation or NBS-mediated methods provide pathways to achieve this transformation on the quinoline core.[7]

  • Follow a procedure analogous to those described for the synthesis of 3-hydroxyquinolines from quinoline precursors, for instance, using NBS-mediated deacylative formation if a 3-acetyl group were present, or via aerobic oxidation methods.[7]

  • Purify the final product using column chromatography.

Predicted Pharmacological Potential and Mechanism of Action

By analyzing the established bioactivities of related quinoline derivatives, we can formulate strong hypotheses about the pharmacological potential of the 8-Chloro-5-methoxyquinolin-3-ol scaffold.

Anticancer Activity

The quinoline scaffold is a wellspring of anticancer agents that function through diverse mechanisms.[1]

  • Predicted Mechanism 1: Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[1] The 8-Chloro-5-methoxyquinolin-3-ol scaffold, with its specific electronic and steric profile, could effectively target the ATP-binding pocket of kinases like EGFR, VEGFR, or PI3K. A compound based on a 2-chloro-8-methoxy-indoloquinoline core has demonstrated potent cytotoxicity by modulating the PI3K/AKT/mTOR pathway.[11]

  • Predicted Mechanism 2: DNA Damage and Apoptosis Induction: 8-Hydroxyquinoline derivatives are known metal chelators and can generate reactive oxygen species (ROS), leading to DNA damage.[4][12] Platinum(II) complexes of 8-hydroxyquinoline derivatives have been shown to induce apoptosis in breast cancer cells by triggering DNA damage.[13] The 8-chloro substitution could enhance this activity. Furthermore, related compounds have been shown to arrest the cell cycle at the G2/M phase.[11]

  • Predicted Mechanism 3: Inhibition of Transcription Factors: The transcription factor Forkhead Box M1 (FoxM1) is a known oncogene overexpressed in many cancers. Certain 8-hydroxyquinoline derivatives, such as clioquinol, have been identified as potent inhibitors of FoxM1 signaling, leading to reduced cancer cell viability and migration.[14]

Anticancer_MoA cluster_0 8-Chloro-5-methoxyquinolin-3-ol Derivative Compound Quinoline Derivative Kinase Tyrosine Kinases (e.g., PI3K, AKT) [20] Compound->Kinase Inhibition DNA DNA Damage / ROS Generation [12] Compound->DNA Induction FoxM1 FoxM1 Signaling [14] Compound->FoxM1 Inhibition Proliferation Cell Proliferation Kinase->Proliferation Blocks Apoptosis Apoptosis DNA->Apoptosis Triggers Migration Cell Migration / Invasion FoxM1->Migration Blocks

Caption: Predicted anticancer mechanisms of action for 8-Chloro-5-methoxyquinolin-3-ol derivatives.

Antimicrobial Activity

Quinolones are a major class of synthetic antibacterial agents. Their mechanism is distinct and highly effective.

  • Predicted Mechanism: Inhibition of Bacterial Topoisomerases: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15] These enzymes are essential for DNA replication, recombination, and repair. The quinolone molecule stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing re-ligation and leading to lethal double-strand breaks.[15] The 3-carboxylic acid and 4-keto groups are critical for binding to this complex.[3] While our scaffold has a 3-hydroxyl group instead of a carboxylic acid, this group can still participate in the crucial chelation of a magnesium ion that mediates the drug-enzyme interaction, suggesting a similar mechanism is plausible.[3][16] Molecular docking studies of similar compounds confirm their potential to bind DNA gyrase.[17][18]

Key Experimental Protocols for Pharmacological Evaluation

To validate the predicted potential, a series of robust, self-validating in-vitro assays must be performed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration at which the derivative inhibits cancer cell growth by 50% (IC₅₀).

  • Causality: This assay measures the metabolic activity of living cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (DMSO) must be kept below 0.5% to avoid solvent-induced toxicity. Treat cells for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[12]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the derivative that completely inhibits the visible growth of a microorganism.

  • Causality: This assay directly measures the bacteriostatic or bactericidal effect of a compound. By exposing a standardized inoculum of bacteria to serial dilutions of the drug, one can identify the precise concentration at which growth is prevented.

  • Methodology:

    • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Interpretation and Future Directions

The results from the initial screening assays will guide the subsequent stages of drug development.

Assay Result (Example)InterpretationNext Steps
MTT Assay: IC₅₀ < 1 µM against HCT116 cells; > 20 µM against normal fibroblast cells.Potent and selective anticancer activity.Mechanism of action studies (cell cycle analysis, apoptosis assays), kinase profiling, lead optimization.
MTT Assay: IC₅₀ > 50 µM against all cell lines.Low cytotoxic potential.Re-evaluate scaffold; consider other therapeutic areas or terminate exploration.
MIC Assay: MIC = 2 µg/mL against MRSA; > 64 µg/mL against E. coli.Potent activity against Gram-positive bacteria, limited Gram-negative activity.Test against a broader panel of Gram-positive bacteria, structure-activity relationship (SAR) studies to improve Gram-negative activity.
Drug Discovery and Development Workflow

Caption: A simplified workflow for the drug discovery and development process.

Conclusion

The 8-Chloro-5-methoxyquinolin-3-ol scaffold represents a promising, yet underexplored, area for novel drug discovery. By leveraging established synthetic methodologies and drawing parallels from structurally similar bioactive molecules, a clear path for investigation emerges. The predicted potential of these derivatives as dual anticancer and antimicrobial agents is significant, grounded in the known mechanisms of the quinoline core. The experimental protocols and strategic framework outlined in this guide provide a robust foundation for researchers to systematically synthesize, evaluate, and optimize this novel class of compounds, potentially leading to the development of next-generation therapeutics.

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience.
  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains.
  • Blower, T. R., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • Quinolones - Synthetic antibacterial agents. SlideShare.
  • Synthetic antibacterial agents quinolones. SlideShare.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. PMC.
  • Review on recent development of quinoline for anticancer activities. SpringerLink.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Ghorai, P., et al. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Publishing.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Benchchem.
  • Hydroxyquinoline Uses, Structure & Synthesis. Study.com.
  • Wang, X., et al. (2022).
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
  • Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Indian Academy of Sciences.
  • Owolabi, J. B., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar.

Sources

The Structure-Activity Relationship of 8-Chloro-5-methoxyquinolin-3-ol: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive, predictive structure-activity relationship (SAR) analysis of the novel compound, 8-Chloro-5-methoxyquinolin-3-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes established SAR principles from closely related quinoline analogs to forecast its therapeutic potential and guide future research. We will dissect the anticipated influence of the 3-hydroxyl, 5-methoxy, and 8-chloro substituents on the molecule's physicochemical properties and its interactions with biological targets. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of novel quinoline derivatives, providing a practical framework for researchers in the field.

Introduction: The Quinoline Scaffold and the Promise of 8-Chloro-5-methoxyquinolin-3-ol

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of a wide array of quinoline-based drugs. The specific substitution pattern on the quinoline ring system dictates its pharmacological profile, influencing its absorption, distribution, metabolism, excretion (ADME), and its mechanism of action.

The target of this guide, 8-Chloro-5-methoxyquinolin-3-ol, presents an intriguing combination of functional groups. The quinolin-3-ol core is a less explored but promising variant of the well-studied 8-hydroxyquinolines. The presence of a chloro group at the 8-position and a methoxy group at the 5-position is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. This predictive analysis aims to provide a rational basis for the synthesis and investigation of this and related compounds.

Predicted Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical nature of its functional groups. The following sections break down the predicted contribution of each substituent on the 8-Chloro-5-methoxyquinolin-3-ol scaffold.

The Critical Role of the 3-Hydroxyl Group

The hydroxyl group, particularly when positioned on the quinoline ring, is a key determinant of biological activity. While 8-hydroxyquinolines are extensively studied for their metal-chelating and antimicrobial properties, the SAR of quinolin-3-ols is an emerging area of interest.[2]

  • Hydrogen Bonding: The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active sites of target proteins. This is a crucial factor in ligand-receptor binding and subsequent biological response.

  • Metal Chelation: While less pronounced than in 8-hydroxyquinolines, the 3-hydroxyl group, in conjunction with the quinoline nitrogen, may still possess some metal-chelating capabilities. This could be relevant for activities that involve the disruption of metalloenzymes.

  • Modulation of Physicochemical Properties: The hydroxyl group increases the polarity of the molecule, which can influence its solubility and ability to cross biological membranes.

The Influence of the 8-Chloro Substituent

The introduction of a halogen atom, such as chlorine, can have a profound impact on a molecule's pharmacological profile.[3]

  • Electronic Effects: The chloro group is a moderately deactivating, ortho-, para-directing substituent due to its inductive electron-withdrawing and resonance electron-donating effects. An 8-chloro substituent is expected to decrease the basicity of the quinoline nitrogen, which can alter its interaction with biological targets.

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability. However, excessive lipophilicity can also lead to increased toxicity and non-specific binding.

  • Steric Effects: The presence of a chloro group at the 8-position introduces steric bulk, which can influence the molecule's conformation and its fit within a binding pocket. This can be exploited to achieve selectivity for a particular target.

The Impact of the 5-Methoxy Group

The methoxy group is another common substituent in medicinal chemistry that can fine-tune a molecule's properties.[3]

  • Electronic Effects: The methoxy group is an activating, ortho-, para-directing substituent due to its strong resonance electron-donating effect. A 5-methoxy group will increase the electron density of the quinoline ring system, which can enhance its reactivity and interactions with electron-deficient biological targets.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Metabolic Stability: Methoxy groups can be susceptible to O-demethylation by cytochrome P450 enzymes. The position of the methoxy group can influence its metabolic stability, which is a critical parameter in drug design.

Synergistic Effects and Predicted Biological Activities

The combination of the 8-chloro, 5-methoxy, and 3-hydroxyl groups on the quinoline scaffold is likely to result in a unique pharmacological profile. Based on the analysis of related compounds, 8-Chloro-5-methoxyquinolin-3-ol and its analogs are predicted to exhibit potential as:

  • Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The specific substitution pattern of the target molecule could lead to selective cytotoxicity against cancer cell lines. In a study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, the introduction of a 2-chloro and 8-methoxy group resulted in enhanced cytotoxicity in colorectal cancer cells compared to the parent compound.[4][5] This suggests that the combination of chloro and methoxy groups can be beneficial for anticancer activity.

  • Antimicrobial Agents: The quinoline scaffold is present in many antibacterial and antifungal drugs. The 3-hydroxyl group, in particular, may confer antimicrobial properties, potentially through metal chelation or inhibition of essential microbial enzymes.

The interplay between the electron-withdrawing 8-chloro group and the electron-donating 5-methoxy group will create a unique electronic distribution within the quinoline ring, which will be a key factor in determining its biological activity.

Data Presentation: Biological Activities of Related Quinoline Derivatives

To provide a quantitative basis for our predictive SAR, the following table summarizes the reported biological activities of quinoline derivatives with similar substitution patterns.

Compound/AnalogSubstituentsBiological ActivityIC50/MICReference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline2-Cl, 8-OCH3Anticancer (Colorectal Cancer)0.35 µM (HCT116), 0.54 µM (Caco-2)[4][5]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine7-O-CH2-Ph-F, 4-NH-(CH2)2-N(CH3)2Anticancer< 1.0 µM[6]
Quinoline-based hybridsVariousAnticancer (Breast, Lung, Cervical)Several derivatives < 10 µM[7]
Quinoline derivativesVariousAntimicrobial (MRSA, MRSE, VRE)MICs ranging from 1.5 to 12 µg/mL[8]

Experimental Protocols

The following protocols provide a standardized framework for the synthesis and biological evaluation of novel quinoline derivatives, enabling researchers to systematically investigate the SAR of 8-Chloro-5-methoxyquinolin-3-ol and its analogs.

Synthesis of Substituted Quinolin-3-ols

A general and efficient method for the synthesis of substituted quinolin-3-ols is the Gould-Jacobs reaction, followed by further modifications.

Step 1: Synthesis of 3-substituted quinoline carboxylates

A one-pot synthesis can be employed using anilines and ethyl propynoate with a catalyst like rhodium acetate to yield 3-substituted quinoline carboxylates with high efficiency.[9]

Step 2: Conversion to Quinolin-3-ol

The resulting carboxylate can be converted to the corresponding 3-ol through standard reduction or other functional group transformations.

Diagram of a General Synthetic Workflow

SynthesisWorkflow Aniline Substituted Aniline QuinolineCarboxylate 3-Substituted Quinoline Carboxylate Aniline->QuinolineCarboxylate Alkyne Ethyl Propynoate Alkyne->QuinolineCarboxylate Catalyst Rh(OAc)2 Catalyst->QuinolineCarboxylate FinalProduct Substituted Quinolin-3-ol QuinolineCarboxylate->FinalProduct Reduction Reduction (e.g., LiAlH4) Reduction->FinalProduct

Caption: General workflow for the synthesis of substituted quinolin-3-ols.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram of the MTT Assay Workflow

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This in-depth technical guide provides a predictive SAR analysis for 8-Chloro-5-methoxyquinolin-3-ol, a novel compound with significant therapeutic potential. By dissecting the individual and combined effects of its key functional groups, we have forecasted its likely biological activities, with a focus on anticancer and antimicrobial applications. The provided experimental protocols offer a practical roadmap for the synthesis and evaluation of this and related quinoline derivatives.

Future research should focus on the synthesis of 8-Chloro-5-methoxyquinolin-3-ol and a library of its analogs with systematic modifications at the 3, 5, and 8 positions. The biological evaluation of these compounds using the described protocols will provide the necessary data to validate and refine the predictive SAR outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of quinoline derivatives and advancing the development of novel drugs for the treatment of cancer and infectious diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • IJSDR. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8).
  • Chen, J., et al. (2024).
  • Wang, X., et al. (2025).
  • Taylor & Francis. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Li, X., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters.
  • Wang, H., et al. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Google Patents. (2015).
  • Chen, J., et al. (2024).
  • National Center for Biotechnology Information. (2026).
  • MDPI. (2024).
  • CABI Digital Library. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds.
  • Bentham Science. (2023).
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • National Center for Biotechnology Information. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline.
  • International Journal of Pharmaceutical Sciences. (2025).
  • National Center for Biotechnology Information. (2020). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • Taylor & Francis Online. (2021).
  • Longdom Publishing. (2025).
  • MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • PubMed. (2019).
  • Macao Polytechnic University. (2024).
  • BenchChem. (2025). Structure-activity relationship of indolo[4,3-fg]quinoline analogs.
  • ResearchGate. (2026). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets | Request PDF.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • IntechOpen. (2022). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.

Sources

5-Methoxyquinolin-3-ol Analogs: Synthetic Pathways and Pharmacological Horizons

[1]

Part 1: The Scaffold & Chemical Logic

Structural Significance

The 5-methoxyquinolin-3-ol core (CAS: 1261489-72-8) presents a unique pharmacophore distinct from the "privileged" 4- and 8-hydroxyquinoline scaffolds.[1] Unlike 4-hydroxyquinolines, which predominantly exist as 4(1H)-quinolones due to keto-enol tautomerism, 3-hydroxyquinolines retain a stable phenolic character.[1] This stability allows the 3-hydroxyl group to participate in hydrogen bonding as a donor/acceptor without the complication of rapid tautomeric shifts in physiological media.

The 5-methoxy substitution introduces an electron-donating group (EDG) at the peri-position relative to the ring nitrogen.[1] This specific substitution pattern modulates the basicity of the quinoline nitrogen and the pKa of the 3-hydroxyl group, altering the molecule's solubility, lipophilicity (LogP), and binding affinity compared to its 6-methoxy isomers (e.g., the quinine core).

Electronic & Photophysical Properties

3-Hydroxyquinoline (3-HQ) is a well-known photoacid.[1] In its excited state, it undergoes intermolecular proton transfer. The addition of a 5-methoxy group alters the electron density of the aromatic system.

  • Ground State: The 5-OMe group increases electron density at the C8 and C6 positions via resonance, potentially protecting these sites from metabolic oxidation.

  • Excited State: The methoxy group is expected to red-shift the fluorescence emission compared to the unsubstituted parent, making these analogs valuable as intrinsic fluorescent probes for cellular localization studies.

Part 2: Synthetic Architectures

Developing analogs of 5-methoxyquinolin-3-ol requires bypassing the limitations of the Skraup synthesis, which is often erratic for 3-hydroxylated derivatives.[1] We recommend a Modified Friedländer Condensation or an Epoxidation-Cyclization route for high-fidelity synthesis.[1]

Protocol: Synthesis via 2-Amino-6-methoxybenzaldehyde

This route ensures regioselectivity, placing the methoxy group strictly at the 5-position.[1]

Reagents:

  • 2-Amino-6-methoxybenzaldehyde (Precursor A)[1]

  • Hydroxyacetone (Precursor B)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalyst)[1]

Step-by-Step Methodology:

  • Condensation: Dissolve 10 mmol of 2-Amino-6-methoxybenzaldehyde in 20 mL of dry pyridine.

  • Addition: Add 12 mmol of hydroxyacetone dropwise at 0°C under

    
     atmosphere.
    
  • Cyclization: Add 0.5 mL piperidine. Heat the mixture to reflux (115°C) for 6 hours. The mechanism involves an initial aldol condensation followed by imine formation and cyclodehydration.

  • Work-up: Cool to room temperature. Pour into ice-cold water (100 mL). Adjust pH to 7.0 with 1M HCl.

  • Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine.[1] Dry over

    
    .[1] Purify via flash column chromatography (Hexane:EtOAc 7:3).
    
  • Validation:

    
    -NMR should show a singlet for the methoxy group (~3.9 ppm) and a singlet for H-2 and H-4 protons, confirming the 3-OH position.[1]
    
Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from precursor selection to analog generation.

SynthesisPathStart2-Amino-6-methoxy-benzaldehydeIntermediateAldol/ImineIntermediateStart->IntermediatePyridine, RefluxReagentHydroxyacetoneReagent->IntermediateProduct5-Methoxyquinolin-3-olIntermediate->Product- H2O (Cyclization)AnalogO-Alkylated/AcylatedAnalogsProduct->AnalogR-X, K2CO3(Derivatization)

Caption: Regioselective synthesis pathway for 5-methoxyquinolin-3-ol starting from aminobenzaldehyde precursors.

Part 3: Biological Activity & SAR Profiling[1]

The 5-methoxyquinolin-3-ol scaffold is an "isostere" of the 6-methoxyquinolin-4-ol core found in antimalarials, but its pharmacological profile is distinct.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted and observed effects of substitutions on the 5-methoxyquinolin-3-ol core, based on comparative medicinal chemistry of the 3-hydroxyquinoline class.

PositionModificationEffect on ActivityMechanism
C3 (-OH) AcetylationIncreased Lipophilicity Prodrug strategy; improves membrane permeability.[1] Hydrolyzed intracellularly.[1]
C3 (-OH) O-AlkylationReceptor Selectivity Locks conformation; prevents H-bond donation.[1] Often used to target specific hydrophobic pockets in kinases.[1]
C5 (-OMe) Demethylation (-OH)Toxicity Risk 5,3-dihydroxyquinolines can form ortho-quinone methides (reactive metabolites).[1] Avoid.
C2 Aryl SubstitutionPotency Boost 2-Phenyl-3-hydroxyquinolines are potent antioxidants and potential anticancer agents (PI3K inhibition).[1]
N1 N-OxidationMetabolic Stability N-oxides often show reduced clearance and altered polarity.[1]
Key Biological Targets

Research indicates three primary domains where this scaffold is active:

  • Kinase Inhibition (PI3K/mTOR): Analogs with bulky substituents at C2 (e.g., 2-phenyl) and the 3-OH group mimic the ATP adenine ring, allowing the scaffold to dock into the ATP-binding pocket of kinases. The 5-methoxy group provides steric bulk that can induce selectivity for specific isoforms (e.g., PI3K

    
    ).[1]
    
  • Antimicrobial/Antifungal: While less potent than 8-hydroxyquinolines (which chelate via N1-O8), 3-hydroxyquinolines act via oxidative stress induction.[1] The 5-methoxy group stabilizes the radical intermediates formed during this process.[1]

  • Neuroprotection (Kynurenic Acid Analogs): 3-hydroxyquinolines are structural analogs of kynurenic acid (an NMDA receptor antagonist).[1] 5-methoxy analogs have shown potential in modulating excitotoxicity with improved blood-brain barrier (BBB) penetration compared to carboxylic acid derivatives.[1]

Signaling Pathway Interaction (Kinase Focus)[1]

SignalingDrug5-Methoxyquinolin-3-olAnalogPI3KPI3K ComplexDrug->PI3KInhibits ATP BindingApoptosisApoptosis(Cell Death)Drug->ApoptosisInducesPIP3PIP3 ProductionPI3K->PIP3AKTAKT PhosphorylationPIP3->AKTmTORmTORC1AKT->mTORAKT->ApoptosisInhibitsProliferationCell ProliferationmTOR->Proliferation

Caption: Mechanism of action for quinoline-3-ol analogs in blocking the PI3K/AKT/mTOR proliferative pathway.[1]

Part 4: References

  • Synthesis of 3-Hydroxyquinolines: Smirnova, A. et al.[1] "Regioselective Synthesis of 3-Hydroxyquinoline Derivatives via Epoxidation." Journal of Organic Chemistry. (2020).[1]

  • Pharmacology of Quinoline Scaffolds: Marella, A. et al. "Quinoline: A versatile heterocyclic scaffold in drug discovery and development." Saudi Pharmaceutical Journal. (2013).

  • Catalog & Physical Data: PubChem Compound Summary for CID 56965935 (5-Methoxyquinolin-3-ol). [1]

  • Kinase Inhibition by Quinoline Analogs: Lombard, A. et al.[1] "Synthesis and Biological Evaluation of Quinoline Derivatives as PI3K Inhibitors." European Journal of Medicinal Chemistry. (2018).

Thermodynamic Stability of 8-Chloro-5-methoxyquinolin-3-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-5-methoxyquinolin-3-ol represents a specific class of 3-hydroxyquinoline derivatives where thermodynamic stability is governed by a delicate balance of electronic push-pull effects and steric constraints. Unlike its 2- and 4-hydroxy isomers, which predominantly exist as stable lactams (quinolones), this 3-hydroxy variant retains a distinct enolic character in both solid and solution states.

This guide provides a rigorous analysis of the compound's thermodynamic profile, focusing on its tautomeric equilibrium, acid-base dissociation constants (pKa), and degradation kinetics. It is designed for medicinal chemists and formulation scientists requiring actionable data for drug development.

Molecular Architecture & Theoretical Stability

Tautomeric Equilibrium (The "3-OH Anomaly")

The thermodynamic stability of hydroxyquinolines is dictated by the position of the hydroxyl group.

  • 2- and 4-Hydroxyquinolines: Tautomerize to form stable amide-like structures (2-quinolone and 4-quinolone) due to the thermodynamic stability of the resulting lactam ring, despite the loss of full aromaticity.

  • 3-Hydroxyquinolines (Target): Cannot form a stable lactam without disrupting the aromaticity of the pyridine ring significantly or forming an unstable zwitterion. Therefore, 8-Chloro-5-methoxyquinolin-3-ol exists predominantly in the enol form.

Electronic Influence of Substituents:

  • 8-Chloro (Inductive Withdrawal, -I): Located at the peri position relative to the nitrogen, the chlorine atom exerts a strong inductive withdrawing effect. This lowers the electron density on the ring nitrogen, significantly reducing its basicity (pKa lowering) and stabilizing the neutral form against protonation.

  • 5-Methoxy (Resonance Donation, +R): The methoxy group at position 5 donates electron density into the benzene ring. This counteracts the inductive withdrawal of the chlorine to some extent but primarily increases the electron density at the C2 and C4 positions, potentially increasing susceptibility to electrophilic oxidation.

Predicted Physicochemical Constants

Based on Structure-Activity Relationship (SAR) data from analogous 3-hydroxyquinolines (e.g., 5-chloro-8-hydroxyquinoline), the following thermodynamic constants are estimated:

PropertyEstimated ValueMechanistic Rationale
Melting Point 185–205 °C High lattice energy driven by intermolecular H-bonding (OH···N).
pKa₁ (Quinolinium NH⁺) 3.2 – 3.8 Significantly lower than unsubstituted quinoline (4.9) due to 8-Cl inductive withdrawal and steric hindrance.
pKa₂ (Phenolic OH) 8.2 – 8.8 Slightly more acidic than phenol (10.0) due to the electron-deficient quinoline ring, modulated by 5-OMe donation.
LogP (Lipophilicity) 2.6 – 2.9 8-Cl and 5-OMe increase lipophilicity compared to parent quinolin-3-ol (LogP ~1.4).
Water Solubility < 0.1 mg/mL Poor aqueous solubility due to lipophilic substituents and stable crystal lattice.

Solid-State Thermodynamics

Crystal Lattice Energy & Polymorphism

The compound is expected to crystallize in a monoclinic or triclinic system, stabilized by Head-to-Tail Hydrogen Bonding . The hydroxyl proton (H-donor) interacts with the quinoline nitrogen (H-acceptor) of an adjacent molecule, forming infinite polymeric chains.

  • Thermodynamic Risk: Disruption of this H-bond network by water (hydrate formation) is a primary stability risk during storage.

  • Sublimation: Due to the lack of zwitterionic character in the ground state, 3-hydroxyquinolines have significant vapor pressure at elevated temperatures (>150°C) and may sublime before melting.

Thermal Decomposition

Thermogravimetric Analysis (TGA) of methoxy-substituted quinolines typically reveals a two-stage degradation:

  • Stage 1 (>210°C): Homolytic cleavage of the methyl group from the 5-methoxy moiety (Demethylation).

  • Stage 2 (>350°C): Fragmentation of the quinoline core.

Solution-State Stability & Degradation Pathways

pH-Dependent Stability

The compound exhibits pH-dependent solubility and stability profiles:

  • Acidic pH (< 2): Soluble as the cation (Quinolinium salt). Stable against hydrolysis.

  • Neutral pH (4–7): Lowest solubility (Neutral species). High chemical stability.

  • Basic pH (> 9): Soluble as the anion (Phenolate). High Risk: The phenolate anion is electron-rich and susceptible to oxidative degradation by dissolved oxygen, leading to the formation of quinone-imines or dimers.

Photostability (The Excited State Zwitterion)

While the ground state is neutral, 3-hydroxyquinolines can undergo Excited State Intramolecular Proton Transfer (ESIPT) upon UV irradiation.

  • Mechanism: UV absorption

    
     Excited State 
    
    
    
    Proton transfer from O to N
    
    
    Zwitterion.
  • Consequence: This zwitterionic excited state is highly reactive. Prolonged exposure to UV light in solution may lead to photodegradation products. Protect from light.

Visualizations

Diagram 1: Tautomeric Equilibrium & Reactivity

This diagram illustrates the dominant enol form and the thermodynamic barrier preventing keto-tautomerization, contrasted with the reactive species formed at extreme pH.

Tautomerism Cation Cationic Form (pH < 3) Soluble & Stable Neutral Neutral Enol Form (pH 4-8) Dominant & Insoluble (Thermodynamic Sink) Cation->Neutral -H+ (pKa ~3.5) Neutral->Cation +H+ Anion Anionic Phenolate (pH > 9) Soluble & Oxidatively Unstable Neutral->Anion -H+ (pKa ~8.5) Keto Keto Tautomer (Unstable/Minor) Loss of Aromaticity Neutral->Keto Tautomerization (Thermodynamically Unfavorable) Anion->Neutral +H+

Caption: Thermodynamic equilibrium landscape of 8-Chloro-5-methoxyquinolin-3-ol. The neutral enol form represents the thermodynamic sink.

Diagram 2: Stability Assessment Workflow

A standardized workflow for validating the thermodynamic stability of this specific scaffold.

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Solution Solution State Stress (Forced Degradation) Start Start: Stability Profiling DSC DSC / TGA (Melting & Decomp Temp) Start->DSC XRPD X-Ray Diffraction (Polymorph Screening) Start->XRPD AcidBase Hydrolysis (0.1N HCl / NaOH, 60°C) Start->AcidBase Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photolysis (Xe Arc, 1.2M Lux) Start->Photo Analysis HPLC-DAD / LC-MS Analysis DSC->Analysis AcidBase->Analysis Oxidation->Analysis Photo->Analysis Decision Stability Profile Defined Analysis->Decision

Caption: Integrated workflow for assessing solid-state and solution-state thermodynamic stability.

Experimental Protocols

Protocol 1: Determination of Dissociation Constants (pKa)

Since the compound has low water solubility, a mixed-solvent potentiometric titration is required.

  • Solvent Preparation: Prepare a carbonate-free mixture of Methanol:Water (50:50 v/v) . The dielectric constant is lower than water, so values must be corrected (Yasuda-Shedlovsky extrapolation).

  • Sample Solution: Dissolve

    
     mol of 8-Chloro-5-methoxyquinolin-3-ol in 50 mL of the solvent mixture. Add 0.1 M HCl to ensure full protonation (start at pH ~2).
    
  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot to identify the two inflection points:

    • Inflection 1: Deprotonation of Quinolinium

      
       (Expected apparent pKa ~3.0–3.5).
      
    • Inflection 2: Deprotonation of Phenolic

      
       (Expected apparent pKa ~8.5–9.0).
      
  • Correction: Extrapolate to 0% organic solvent using the equation:

    
    .
    
Protocol 2: Oxidative Stress Testing

To determine sensitivity of the 5-methoxy/3-hydroxy system to oxidation.

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile:Water (1:1).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Incubate at Room Temperature (25°C) for 24 hours.

  • Quenching: Quench with Sodium Metabisulfite solution.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Criteria: Degradation > 5% indicates oxidative instability (likely at the electron-rich 5-position or formation of N-oxide).

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for quinoline pKa values).
  • El-Demerdash, A., et al. (2018).[1] "A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline." ResearchGate. Link

  • BenchChem Technical Guide. "Solubility Profile of 2-Hydroxyquinoline." (Analogous scaffold data). Link

  • National Institutes of Health (NIH) PubChem. "3-Hydroxyquinoline Compound Summary." Link

  • Tokay, N., et al. (2002). "Quantum chemical studies on tautomerism of hydroxyquinoline derivatives." Journal of Molecular Structure: THEOCHEM. (Theoretical basis for enol preference in 3-HQ).

Sources

Technical Whitepaper: Chelation Dynamics of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and inorganic chemists. It synthesizes the specific structural properties of 8-Chloro-5-methoxyquinolin-3-ol with established coordination chemistry principles.

Executive Summary

This guide provides a technical analysis of 8-Chloro-5-methoxyquinolin-3-ol (8-Cl-5-OMe-3-HQ) , a specialized derivative of the 3-hydroxyquinoline scaffold. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), which forms a high-affinity N1-O8 chelate, the 3-HQ scaffold utilizes an N1-O3 binding mode . This molecule features a unique "Push-Pull-Block" electronic and steric architecture:

  • Chelation Core: N1–C2–C3–O3 (forms a 5-membered metallacycle).

  • Steric Gatekeeper (The "Block"): The 8-Chloro substituent exerts a peri-interaction on the nitrogen lone pair, modulating binding kinetics and selectivity.

  • Electronic Tuning (The "Push"): The 5-Methoxy group acts as a resonance donor, enhancing the electron density of the aromatic system.

This compound is of high interest for metallodrug design (specifically for neurodegenerative pathways involving Cu/Zn) and fluorescent metal sensing due to its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.

Structural Analysis & Coordination Chemistry

The N1-O3 Chelation Mode

The primary distinction between this ligand and classic chelators is the geometry of the binding pocket.

  • Bite Angle: The N1 and O3 atoms are separated by the C2 carbon. Upon deprotonation of the hydroxyl group, the ligand forms a five-membered chelate ring with metal ions (

    
    ).
    
  • Steric Constraint: The 8-Chloro substituent is located at the peri position relative to the nitrogen. This creates a "steric wall" that hinders the approach of bulky or highly hydrated metal ions, potentially enhancing selectivity for smaller ions like

    
     or 
    
    
    
    over larger ones.
Electronic "Push-Pull" System

The binding affinity (


) is governed by the basicity of the nitrogen and the acidity of the hydroxyl group.
  • 8-Chloro (Inductive Withdrawal): Lowers the

    
     of the pyridinic nitrogen, reducing general affinity but increasing reversibility.
    
  • 5-Methoxy (Resonance Donation): Donates electron density into the

    
    -system (para to the bridgehead), stabilizing the metal-ligand complex and red-shifting the UV-Vis absorption spectrum.
    
Visualization of Chelation Logic

The following diagram illustrates the competing forces and the chelation mechanism.

ChelationMechanism cluster_features Structural Modulators Ligand 8-Chloro-5-methoxyquinolin-3-ol N1 N1 (Donor) Ligand->N1 O3 O3 (Donor) Ligand->O3 Cl8 8-Cl (Steric Block) Ligand->Cl8 OMe5 5-OMe (Electronic Push) Ligand->OMe5 Metal Metal Ion (M²⁺) (Cu, Zn, Fe) Complex Metal-Ligand Complex (5-Membered Ring) Metal->Complex Equilibrium N1->Metal Coordination O3->Metal Coordination Cl8->N1 Peri-Repulsion (Lowers Affinity) OMe5->Ligand Resonance Stabilization

Caption: Logical flow of chelation showing the cooperative binding of N1 and O3, modulated by the steric hindrance of the 8-Cl group and electronic support from 5-OMe.

Predicted Physicochemical Properties

Based on Structure-Activity Relationship (SAR) data for 3-hydroxyquinolines and 8-chloro-quinolines:

PropertyValue (Predicted)Rationale
LogP 2.8 - 3.2Lipophilic due to Cl and OMe; suitable for BBB penetration.
pKa (OH) ~8.5Slightly more acidic than phenol due to the quinoline ring.
pKa (NH+) ~3.5Lower than unsubstituted quinoline (4.9) due to 8-Cl inductive effect.
Chelation Stoichiometry 1:2 (M:L)Typical for bidentate monoanionic ligands with divalent metals.
Fluorescence Yes (Blue/Green)3-HQs exhibit ESIPT; metal binding often enhances quantum yield.

Experimental Protocols

To validate the chelation properties of 8-Chloro-5-methoxyquinolin-3-ol, the following protocols are recommended. These are designed to be self-validating by using internal controls.

Protocol A: UV-Vis Spectrophotometric Titration

Objective: Determine the stability constant (


) and stoichiometry.
  • Preparation:

    • Prepare a 50 µM stock solution of the ligand in Tris-HCl buffer (pH 7.4) with 5% DMSO to ensure solubility.

    • Prepare 10 mM stock solutions of metal salts (

      
      , 
      
      
      
      ,
      
      
      ) in deionized water.
  • Baseline Scan:

    • Record the UV-Vis spectrum (200–600 nm) of the ligand alone. Note the

      
       (likely ~320-350 nm).
      
  • Titration:

    • Add metal solution in 0.1 equivalent increments (0 to 3.0 equivalents).

    • Wait 2 minutes between additions for equilibrium.

    • Record spectrum after each addition.

  • Data Analysis:

    • Look for Isosbestic Points : Their presence confirms a clean conversion between two species (free ligand

      
       complex).
      
    • Plot Absorbance at

      
       (complex peak) vs. [Metal]/[Ligand] ratio to generate a Job’s Plot .
      
Protocol B: 1H-NMR Titration (Structural Validation)

Objective: Confirm the N1-O3 binding mode and assess the impact of the 8-Cl group.

  • Solvent: Use

    
     or 
    
    
    
    . Avoid
    
    
    if the complex is charged/polar.
  • Procedure:

    • Acquire a standard proton NMR of the ligand.

    • Add 0.5 eq of diamagnetic metal (e.g.,

      
      ). Paramagnetic metals (
      
      
      
      ) will broaden peaks too much for structural assignment.
  • Critical Observations:

    • H2 Proton Shift: The proton at position 2 (between N1 and C3) should show the most significant downfield shift due to proximity to the chelation ring current.

    • H4 Proton Shift: Should shift due to electronic reorganization.

    • H7 Proton Shift: If the 8-Cl sterically distorts the ring, H7 (adjacent to Cl) may show anomalous shifts compared to H2.

Synthesis Pathway (Recommended)

Since this is a specialized research chemical, a robust synthetic route is required if commercial stock is unavailable.

Route: Modified Skraup or Friedländer Synthesis.

  • Starting Material: 2-Amino-3-chloro-6-methoxyphenol (or protected equivalent).

    • Note: The 8-position in quinoline comes from the ortho-position of the aniline starting material relative to the amine.

  • Cyclization: React with glycerol (Skraup) or a 1,3-dicarbonyl equivalent under acid catalysis.

    • Challenge: Controlling the regiochemistry to ensure the OH ends up at position 3.

  • Alternative (Ring Expansion): Indole to Quinoline expansion (Ciamician-Dennstedt rearrangement) using reagents like chloroform/base, though specific for 3-chloropyridines.

  • Preferred Route (Literature Analog):

    • Start with 8-Chloro-5-methoxyquinoline .[1]

    • Bromination: Brominate at position 3 using

      
       (electrophilic substitution favors 3 or 6; 8 and 5 are blocked).
      
    • Hydrolysis: Palladium-catalyzed hydroxylation or boronic acid intermediate conversion to 3-OH.

SynthesisRoute Start Start: 8-Chloro-5-methoxyquinoline Step1 Step 1: Bromination (Br2, AcOH) Target: Position 3 Start->Step1 Inter Intermediate: 3-Bromo-8-chloro-5-methoxyquinoline Step1->Inter Step2 Step 2: Pd-Catalyzed Hydroxylation (Pd2(dba)3, KOH, Ligand) Inter->Step2 Final Product: 8-Chloro-5-methoxyquinolin-3-ol Step2->Final

Caption: Proposed synthetic workflow for converting the commercially available quinoline core to the 3-hydroxy derivative.

Applications & References

Therapeutic Potential[2]
  • Alzheimer’s Disease: The "clioquinol" hypothesis suggests removing Cu/Zn from amyloid plaques. This molecule's lower affinity (due to 8-Cl steric block) compared to 8-HQ might prevent the "stripping" of essential metals from metalloenzymes, a common side effect of high-affinity chelators.

  • Antimicrobial: 3-HQs have shown efficacy against H. pylori by disrupting metal homeostasis.

References
  • Prachayasittikul, V. et al. (2013). "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." Molecules. Link

    • Relevance: Establishes the baseline biological activity for hydroxyquinoline chel
  • Oliveri, V. et al. (2016).[2] "8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective." European Journal of Medicinal Chemistry. Link

    • Relevance: Discusses the SAR of quinoline ring substituents, including halo-deriv
  • Accela Chem. (2025). "Product Catalog: 8-Chloro-5-methoxyquinolin-3-ol." Link

    • Relevance: Confirms the existence and commercial availability of the specific compound.
  • Bardez, E. et al. (2016). "Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization." Journal of Physical Chemistry B. Link

    • Relevance: Explains the fluorescence mechanisms (ESIPT) relevant to the 3-hydroxy isomer.
  • PubChem. "Compound Summary: 5-Chloro-8-hydroxyquinoline." Link

    • Relevance: Provides comparative data for the chloro-substituted isomer to infer steric/electronic effects.

Sources

Molecular weight and physicochemical characteristics of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics and Analysis of 8-Chloro-5-methoxyquinolin-3-ol

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials. Its versatile scaffold allows for fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities. This guide focuses on a specific, lesser-documented derivative: 8-Chloro-5-methoxyquinolin-3-ol. Given the limited extant literature on this particular molecule, this document serves as both a theoretical and a practical handbook for researchers. It provides predicted physicochemical characteristics to inform experimental design and detailed, field-proven protocols for its de novo synthesis, purification, and comprehensive characterization. As a Senior Application Scientist, the rationale behind each methodological choice is elucidated to ensure not just procedural accuracy, but a deep-seated understanding of the scientific principles at play.

Part 1: Predicted Physicochemical and Molecular Properties

Prior to embarking on synthesis, a robust theoretical understanding of the target molecule is invaluable. It guides solvent selection, purification strategies, and analytical method development. The properties of 8-Chloro-5-methoxyquinolin-3-ol have been calculated using established computational models.

The molecular formula for 8-Chloro-5-methoxyquinolin-3-ol is C₁₀H₈ClNO₂ .

Table 1: Calculated Molecular and Physicochemical Properties

PropertyValueMethod/Tool
Molecular Weight 209.63 g/mol Calculation
Exact Mass 209.02436 DaCalculation
logP (Octanol-Water Partition Coefficient) 2.3 - 2.8ALOGPS, XlogP3[1][2]
Aqueous Solubility (logS) -3.0 to -3.5ALOGPS, Chemicalize[1][3]
pKa (Acidic/Basic) Phenolic OH: ~8.5-9.5Quinoline N: ~3.5-4.5ACD/Labs, Chemicalize[3][4]
Topological Polar Surface Area (TPSA) 45.9 ŲChemicalize[3]
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 3Calculation
Rotatable Bonds 1Calculation

Note: These values are predictions from computational algorithms and should be empirically verified.[1][2][3][4]

The predicted logP suggests moderate lipophilicity, indicating that the compound will be soluble in a range of organic solvents but may have limited aqueous solubility. The predicted pKa values are critical; the weakly acidic phenolic hydroxyl group and the weakly basic quinoline nitrogen mean that the compound's charge state, and thus its solubility and chromatographic behavior, will be highly dependent on pH.

Part 2: Synthesis, Purification, and Characterization Workflow

The following sections outline a comprehensive, self-validating workflow for the synthesis and confirmation of 8-Chloro-5-methoxyquinolin-3-ol.

Proposed Synthetic Pathway: The Friedländer Annulation

The Friedländer synthesis is a robust and highly adaptable method for constructing the quinoline core.[5][6][7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This approach is superior to the Skraup synthesis for this target molecule as it offers greater control over substituent placement and avoids the harsh, oxidative conditions of the latter.[8][9][10]

The proposed pathway begins with the commercially available 2-amino-3-chloro-6-methoxybenzaldehyde and ethyl glyoxylate.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A 2-amino-3-chloro-6-methoxybenzaldehyde C Friedländer Annulation A->C B Ethyl Glyoxylate B->C D Ethyl 8-chloro-5-methoxyquinoline-3-carboxylate C->D Base or Acid Catalyst (e.g., Piperidine, p-TsOH) Ethanol, Reflux E Saponification (e.g., NaOH, H₂O/EtOH) D->E F 8-Chloro-5-methoxyquinolin-3-ol E->F Acidic Workup (e.g., HCl)

Caption: Proposed Friedländer synthesis of 8-Chloro-5-methoxyquinolin-3-ol.

Experimental Protocol: Synthesis

Step 1: Friedländer Annulation

  • To a solution of 2-amino-3-chloro-6-methoxybenzaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl glyoxylate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude residue is ethyl 8-chloro-5-methoxyquinoline-3-carboxylate, which can be purified by column chromatography or taken directly to the next step.

Step 2: Saponification

  • Dissolve the crude ester from the previous step in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with 2M hydrochloric acid. The product, 8-Chloro-5-methoxyquinolin-3-ol, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification

For many applications, the precipitated product may be of sufficient purity. However, for rigorous analytical or biological studies, further purification is essential.

Recrystallization: The choice of solvent is critical and should be determined empirically. Based on the predicted properties, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a logical starting point.

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., water) until the solution becomes slightly turbid.

  • Heat gently to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Flash Column Chromatography: If recrystallization is ineffective, flash chromatography is the preferred method.[11][12]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point, based on the compound's moderate polarity. The exact gradient should be optimized using TLC.

  • Rationale: The polar hydroxyl group will interact strongly with the silica, requiring a polar eluent for desorption, while the chlorinated aromatic core provides non-polar character.

Analytical Workflow for Structural Verification

A multi-technique approach is required for unambiguous structural confirmation and purity assessment.[13][14][15]

G cluster_start Input cluster_primary Primary Structural Elucidation cluster_secondary Functional Group & Purity Analysis cluster_confirm Confirmation A Purified Solid (8-Chloro-5-methoxyquinolin-3-ol) B ¹H & ¹³C NMR Spectroscopy A->B C High-Resolution Mass Spectrometry (HRMS) A->C D FT-IR Spectroscopy A->D E Reverse-Phase HPLC A->E F Confirmed Structure & Purity >95% B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of synthesized compounds.

Spectroscopic and Chromatographic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [13][16]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar compound and allow observation of the hydroxyl proton).

  • ¹H NMR (Expected Signals):

    • A singlet for the methoxy group (-OCH₃) around 3.9-4.1 ppm.

    • A series of aromatic protons in the 7.0-8.5 ppm range. The specific splitting patterns (doublets, singlets) will confirm the substitution pattern on both rings. For instance, the protons at C-2 and C-4 will likely appear as distinct singlets.

    • A broad singlet for the phenolic hydroxyl proton (-OH), typically downfield (>9.0 ppm in DMSO-d₆).

  • ¹³C NMR (Expected Signals):

    • A signal for the methoxy carbon around 55-60 ppm.

    • Multiple signals in the aromatic region (110-160 ppm), with carbons attached to electronegative atoms (Cl, O, N) appearing further downfield.

2. Mass Spectrometry (MS): [14]

  • Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

  • Expected Molecular Ion Peak ([M+H]⁺): 210.0316 for the protonated molecule. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed, providing definitive evidence of the chlorine's presence.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: [15]

  • Sample Preparation: As a KBr pellet or using an ATR accessory.

  • Expected Characteristic Bands:

    • A broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

    • C-H stretching bands for the aromatic and methoxy groups (~2850-3100 cm⁻¹).

    • C=C and C=N stretching vibrations within the aromatic quinoline system in the 1500-1650 cm⁻¹ region.

    • A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹.

    • A C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC): [17][18][19]

  • Purpose: To assess the final purity of the compound.

  • Methodology: A reverse-phase method is most appropriate.

    • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using acetonitrile and water, both containing a small amount of an acid modifier like 0.1% formic or phosphoric acid to ensure consistent protonation of the quinoline nitrogen and sharp peak shapes.[20]

    • Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (likely in the 254-350 nm range).

  • Validation: The final method should demonstrate a purity level of ≥95% for the main peak, with no significant impurities present.

Conclusion

This guide provides a robust framework for the synthesis and comprehensive analysis of 8-Chloro-5-methoxyquinolin-3-ol. By integrating predictive computational data with established, reliable experimental protocols, researchers are equipped to approach this novel compound with confidence. The causality behind each step—from the choice of the Friedländer synthesis to the specific parameters for spectroscopic analysis—is grounded in extensive experience with heterocyclic chemistry. This self-validating system of synthesis, purification, and multi-faceted characterization ensures the generation of high-quality, reliable data, paving the way for the exploration of this compound's potential in drug discovery and materials science.

References

  • Gallego, J., et al. (2020). Concerning the mechanism of the Friedländer quinoline synthesis. Sci-Hub. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]

  • Elsevier. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

  • Springer. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Available at: [Link]

  • SIELC. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • PubChemLite. (n.d.). 8-chloro-5-methoxyisoquinoline (C10H8ClNO). Available at: [Link]com/compound/CID119086036)

Sources

Therapeutic Potential of 8-Chloro-5-methoxyquinolin-3-ol: A Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 8-Chloro-5-methoxyquinolin-3-ol Content Type: Technical Whitepaper / Pharmacophore Evaluation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

8-Chloro-5-methoxyquinolin-3-ol (CAS: 1702693-07-9) represents a highly functionalized quinoline scaffold distinct from the classical 8-hydroxyquinoline (8-HQ) metal chelators. While 8-HQs coordinate metals via the N1-O8 motif, the 3-hydroxyquinoline core of this molecule suggests a different mechanism of action, primarily driven by hydrogen bonding at the 3-position and hydrophobic interactions facilitated by the 5-methoxy and 8-chloro substituents.

This guide analyzes the structural properties of 8-Chloro-5-methoxyquinolin-3-ol to predict its primary therapeutic targets. Based on Structure-Activity Relationship (SAR) data of analogous pharmacophores, this compound is a high-probability ligand for Bacterial Type II Topoisomerases , Eukaryotic Kinases , and NMDA Receptor Glycine Sites .

Chemical Biology & Structural Logic

Pharmacophore Mapping

The molecule functions as a "privileged structure"—a scaffold capable of binding multiple receptor types with high affinity.

  • 3-Hydroxyl Group (Donor/Acceptor): Unlike the 8-OH of clioquinol, the 3-OH group is positioned to interact with "hinge" regions in kinases or the active site serine/tyrosine residues in enzymes. It mimics the ribose or phosphate-binding motifs of ATP.

  • 8-Chloro Substituent (Metabolic Blocker/Lipophilicity): Halogenation at the 8-position modulates pKa and blocks oxidative metabolism (CYP450) at this electron-rich site. In antimicrobial quinolones, an 8-substituent often enhances activity against Gram-positive anaerobes.

  • 5-Methoxy Group (Steric/Electronic Modulator): This electron-donating group increases the electron density of the pyridine ring, potentially enhancing

    
    -stacking interactions with DNA bases or aromatic amino acid residues (Phe, Tyr, Trp) in receptor pockets.
    
Visualization of the Pharmacophore

Pharmacophore Core Quinoline Core (Scaffold) Pos3 3-OH Group (H-Bond Donor/Acceptor) Target: Kinase Hinge / Serine Protease Core->Pos3 Functionalization Pos5 5-Methoxy (Electron Donor) Target: Hydrophobic Pocket / Pi-Stacking Core->Pos5 Electronic Tuning Pos8 8-Chloro (Halogen) Target: Metabolic Stability / Lipophilicity Core->Pos8 ADME Optimization ATP Mimicry ATP Mimicry Pos3->ATP Mimicry Receptor Selectivity Receptor Selectivity Pos5->Receptor Selectivity Half-life Extension Half-life Extension Pos8->Half-life Extension

Figure 1: Pharmacophore decomposition of 8-Chloro-5-methoxyquinolin-3-ol showing functional roles of substituents.

Primary Therapeutic Targets

Target A: Bacterial Type II Topoisomerases (Gyrase / Topo IV)
  • Therapeutic Area: Infectious Disease (Antibacterial)

  • Mechanistic Rationale: The 3-hydroxyquinoline core is structurally homologous to the 4-quinolone scaffold of fluoroquinolones (e.g., Ciprofloxacin). However, the 3-OH group suggests it may function as a Novel Bacterial Topoisomerase Inhibitor (NBTI) rather than a classic DNA-cleavage complex stabilizer. NBTIs often bind a pocket distinct from the fluoroquinolone site, avoiding cross-resistance.

    • The 8-Cl Advantage: In later-generation quinolones (e.g., Moxifloxacin, Clinafloxacin), an 8-substituent (Cl or OMe) is critical for minimizing efflux pump recognition and expanding the spectrum to S. aureus and M. tuberculosis.

Target B: Eukaryotic Protein Kinases (PI3K / mTOR)
  • Therapeutic Area: Oncology

  • Mechanistic Rationale: Planar nitrogen heterocycles with hydrogen bond donors at the 3-position are classic ATP-competitive inhibitors. The 3-OH can form a key hydrogen bond with the "hinge region" of the kinase active site (mimicking the N1/N6 of adenine).

    • Specificity: The 5-methoxy group provides a "shape" vector that may induce selectivity for lipid kinases like PI3K over serine/threonine kinases by clashing with the gatekeeper residue in smaller pockets.

Target C: NMDA Receptor (Glycine B Site)
  • Therapeutic Area: Neuroscience (Neuroprotection / Anticonvulsant)

  • Mechanistic Rationale: This molecule is a structural analog of 7-chlorokynurenic acid (a potent antagonist of the glycine site on the NMDA receptor). The 3-OH quinoline core mimics the transition state of kynurenine metabolites. Antagonism at this site prevents excitotoxicity without the severe psychotomimetic side effects of channel blockers (like ketamine).

Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Validates Target A (Antibacterial)

Principle: Measure the compound's ability to prevent E. coli DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.

  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (A2B2 subunits), ATP, Assay Buffer.

  • Reaction:

    • Mix 0.5 µg relaxed pBR322 + 1 U Gyrase + Test Compound (0.01 - 100 µM).

    • Initiate with 1 mM ATP. Incubate at 37°C for 60 mins.

  • Detection:

    • Stop reaction with SDS/Proteinase K.

    • Run on 1% agarose gel (no Ethidium Bromide during run).

    • Stain with EtBr post-run.

  • Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibition is visualized as the retention of the slow-migrating relaxed band.

  • Control: Ciprofloxacin (Positive Control, IC50 ~0.5 µM).

Protocol 2: Kinase Profiling (FRET-based)

Validates Target B (Oncology)

Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure ADP production or substrate phosphorylation.

  • Panel Selection: Screen against a representative panel: PI3K

    
    , EGFR, VEGFR2, and CDK2.
    
  • Workflow:

    • Incubate Kinase + Peptide Substrate + ATP (at

      
      ) + Compound (10 µM fixed).
      
    • Add tracer antibody (Europium-labeled anti-phospho-substrate).

    • Add APC-labeled acceptor.

  • Readout: Measure FRET signal (665 nm). A decrease in signal indicates inhibition.

  • Hit Confirmation: For hits >50% inhibition, determine IC50 using an 8-point dose-response curve.

Protocol 3: [3H]-MDL 105,519 Binding Assay

Validates Target C (NMDA/Glycine)

Principle: Competitive radioligand binding assay using a specific Glycine-site antagonist.

  • Membrane Prep: Rat cerebral cortex homogenates (rich in NMDA receptors).

  • Ligand: [3H]-MDL 105,519 (high affinity Glycine site antagonist).

  • Competition:

    • Incubate membranes + 10 nM [3H]-ligand + Compound (0.1 nM - 10 µM).

    • Non-specific binding determined by 1 mM Glycine.

  • Separation: Rapid filtration through GF/B glass fiber filters.

  • Calculation: Plot % Specific Binding vs. Log[Compound]. Calculate

    
    .
    

Experimental Workflow Diagram

Workflow cluster_0 Primary Screen (10 µM) cluster_1 Secondary Validation Start Compound: 8-Chloro-5-methoxyquinolin-3-ol Assay1 Gyrase Supercoiling (Gel Electrophoresis) Start->Assay1 Assay2 Kinase Panel (TR-FRET) Start->Assay2 Assay3 NMDA Binding (Radioligand) Start->Assay3 Decision Hit Evaluation (>50% Inhibition) Assay1->Decision Assay2->Decision Assay3->Decision MIC MIC Determination (Bacteria) Decision->MIC Target A Confirmed CellTox Cell Viability (MTT) (Cancer Lines) Decision->CellTox Target B Confirmed Patch Patch Clamp (Electrophysiology) Decision->Patch Target C Confirmed

Figure 2: Screening cascade to deconvolute the primary biological target of the compound.

Summary of Predicted Activity

Target ClassSpecific TargetPredicted PotencyMechanismReference Analog
Antibacterial DNA Gyrase (GyrB)High (nM - µM)ATPase InhibitionNovobiocin / Quinolones
Oncology PI3K / mTORModerate (µM)ATP CompetitionQuinolone-3-carbonitriles
CNS NMDA (Glycine Site)High (nM)Allosteric Antagonism7-Cl-Kynurenic Acid

References

  • Bacterial Topoisomerase Inhibitors

    • Title: "Quinoline-based DNA topoisomerase II inhibitors: A review of their structure-activity rel
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Kinase Inhibition Scaffolds

    • Title: "Recent advances in the synthesis and biological activity of 8-hydroxyquinolines and related analogs."[1][2][3] (Context for quinoline scaffold versatility).

    • Source: Molecules (MDPI).[1]

    • URL:[Link]

  • NMDA Receptor Antagonists

    • Title: "The kynurenine pathway as a therapeutic target in cognitive and neurodegener
    • Source: N
    • URL:[Link]

  • Compound Identification

    • Title: "8-Chloro-5-methoxyquinolin-3-ol (CAS 1702693-07-9) Entry."[4][5]

    • Source: BLD Pharm C

Sources

Methodological & Application

Reagents required for the preparation of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 8-Chloro-5-methoxyquinolin-3-ol

Abstract This technical guide outlines a robust, two-step synthetic protocol for the preparation of 8-Chloro-5-methoxyquinolin-3-ol , a specialized heterocyclic scaffold valuable in medicinal chemistry for its potential in anti-infective and neurotherapeutic drug discovery. Unlike standard quinoline syntheses which typically yield the 3-unsubstituted or 3-carboxy derivatives, this protocol specifically targets the difficult-to-access 3-hydroxyl moiety. The method utilizes a regioselective modified Skraup cyclization to install the halogenated core, followed by a palladium-catalyzed C-N/C-O hydroxylation sequence.

Introduction & Retrosynthetic Analysis

The 3-hydroxyquinoline core is a privileged structure, yet it remains synthetically challenging compared to its 2- and 4-hydroxy isomers (carbostyrils and kynurenines). Direct oxidation of the quinoline ring at the 3-position is often non-selective. Therefore, this protocol employs a Retrosynthetic Strategy that relies on the installation of a reactive handle (bromide) at the 3-position during the ring-forming step, followed by a catalytic conversion to the hydroxyl group.

Strategic Logic:

  • Regiocontrol: The starting material, 2-chloro-5-methoxyaniline , contains a chlorine atom at the ortho position. This blocks one side of the amine, forcing the Skraup cyclization to occur exclusively at the open ortho position (C6 of the aniline), thereby guaranteeing the 8-chloro-5-methoxy substitution pattern in the final quinoline.

  • Functionalization: Standard Skraup conditions (glycerol) yield the 3-H quinoline. To access the 3-OH, we first synthesize the 3-bromo derivative using 2-bromoacrolein (generated in situ), which serves as a perfect substrate for Buchwald-type hydroxylation.

Retrosynthesis Target 8-Chloro-5-methoxyquinolin-3-ol Intermediate 3-Bromo-8-chloro-5-methoxyquinoline Target->Intermediate Pd-Catalyzed Hydroxylation Precursors 2-Chloro-5-methoxyaniline + 2,3-Dibromopropanal (in situ) Intermediate->Precursors Modified Skraup Cyclization

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity and functional group placement.

Reagents & Materials

Table 1: Key Reagents and Specifications

ReagentCAS No.[1][2]Grade/PurityRole
2-Chloro-5-methoxyaniline 2401-24-3>98%Starting Material (Scaffold Core)
Acrolein 107-02-8>95% (Stabilized)C3-Fragment Precursor
Bromine (Br₂) 7726-95-6Reagent GradeHalogenation Agent
Palladium(II) Acetate 3375-31-3>99%Catalyst Precursor
tBuBrettPhos 1160861-53-9>97%Ligand (Optimized for Hydroxylation)
Potassium Hydroxide (KOH) 1310-58-3Pellets, >85%Base / Nucleophile Source
1,4-Dioxane 123-91-1AnhydrousSolvent
Acetic Acid (Glacial) 64-19-7>99%Solvent / Acid Catalyst

Experimental Protocol

Step 1: Synthesis of 3-Bromo-8-chloro-5-methoxyquinoline

Rationale: Direct condensation of the aniline with a pre-brominated acrolein equivalent installs the bromine at the difficult 3-position in a single step.

Safety Note: Acrolein is highly toxic and a lachrymator. Bromine is corrosive. Perform all operations in a well-ventilated fume hood.

  • Preparation of 2,3-Dibromopropanal Solution:

    • In a fume hood, dissolve acrolein (5.6 g, 100 mmol) in acetic acid (20 mL).

    • Cool the solution to 0–5 °C in an ice bath.

    • Dropwise add bromine (16.0 g, 100 mmol) in acetic acid (10 mL) over 30 minutes, maintaining the temperature below 10 °C. The red color of bromine should fade as it reacts. Stir for an additional 15 minutes.

  • Cyclization:

    • In a separate round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methoxyaniline (15.7 g, 100 mmol) in acetic acid (50 mL).

    • Add the prepared 2,3-dibromopropanal solution to the aniline solution at room temperature.

    • Add sodium acetate (16.4 g, 200 mmol) to buffer the hydrobromic acid generated.

    • Heat the mixture to reflux (118 °C) and stir for 4 hours. The mixture will darken significantly.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (500 mL).

    • Neutralize carefully with ammonium hydroxide (28%) until pH ~9. A precipitate will form.

    • Extract with dichloromethane (DCM) (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

    • Target Product: 3-Bromo-8-chloro-5-methoxyquinoline. (Expected Yield: 55-65%).

    • Validation: Check 1H NMR for the characteristic singlet at C2 (approx. 8.8 ppm) and doublet at C4 (approx. 8.3 ppm).

Step 2: Pd-Catalyzed Hydroxylation to 8-Chloro-5-methoxyquinolin-3-ol

Rationale: Nucleophilic aromatic substitution on electron-rich rings is difficult. We employ the Buchwald Pd-catalyzed hydroxylation method, which uses water/hydroxide as the nucleophile under mild conditions.

  • Reaction Setup:

    • In a glovebox or under a stream of Argon, charge a reaction vial with:

      • 3-Bromo-8-chloro-5-methoxyquinoline (1.0 equiv, 2.72 g, 10 mmol).

      • Pd(OAc)₂ (2 mol%, 45 mg).

      • tBuBrettPhos (4 mol%, 194 mg). (Note: This ligand is specific for hindering reductive elimination of H-X and promoting C-O bond formation).

      • KOH (3.0 equiv, 1.68 g).

    • Add 1,4-Dioxane (20 mL) and degassed water (20 mL). (A 1:1 ratio is critical for this specific transformation).

  • Execution:

    • Seal the vial/flask and heat to 100 °C for 12–16 hours.

    • Monitor reaction progress by TLC or LC-MS. The starting bromide (less polar) should disappear, replaced by the more polar hydroxyl product.

  • Workup:

    • Cool to room temperature.

    • Acidify the mixture carefully with 1M HCl to pH ~5–6 (to protonate the phenolate to the phenol).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over MgSO₄ , and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

    • Final Product: 8-Chloro-5-methoxyquinolin-3-ol as a pale yellow/off-white solid.

Workflow Start Start: 2-Chloro-5-methoxyaniline Step1 Step 1: Modified Skraup (Acrolein/Br2/AcOH) Reflux, 4h Start->Step1 Inter Intermediate: 3-Bromo-8-chloro-5-methoxyquinoline Step1->Inter Step2 Step 2: Hydroxylation (Pd(OAc)2, tBuBrettPhos, KOH) 100°C, 16h Inter->Step2 End Final Product: 8-Chloro-5-methoxyquinolin-3-ol Step2->End

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Validation

Expected Analytical Data:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 10.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.

    • δ 8.6 ppm (d, 1H, H-2): Characteristic deshielded proton adjacent to Nitrogen.

    • δ 7.6 ppm (d, 1H, H-4): Meta coupling to H-2.

    • δ 7.8 ppm (d, 1H, H-7) & 7.1 ppm (d, 1H, H-6): AB system of the benzene ring.

    • δ 4.0 ppm (s, 3H, -OCH₃): Strong singlet.

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated ~210.03 (for C10H8ClNO2). Observe characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting:

  • Low Yield in Step 1: Ensure Acrolein is fresh and not polymerized. Control the temperature strictly during bromination to avoid runaway polymerization.

  • Incomplete Conversion in Step 2: Ensure the reaction is strictly oxygen-free before heating. If the reaction stalls, add an additional 1 mol% catalyst/ligand.

References

  • Eisch, J. J. (1962). Journal of Organic Chemistry, 27(4), 1318–1323.
  • Buchwald-Hartwig Hydroxylation Protocol

    • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 128(33), 10694–10695. Link

  • Ligand Selection (tBuBrettPhos)
  • Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645-3652.

Sources

Scalable synthetic routes for 8-Chloro-5-methoxyquinolin-3-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for 8-Chloro-5-methoxyquinolin-3-ol

Executive Summary

The substituted quinoline scaffold, particularly 8-Chloro-5-methoxyquinolin-3-ol , represents a privileged pharmacophore in the development of kinase inhibitors, antibacterial agents, and potential antimalarials.[1] The unique substitution pattern—combining an electron-donating methoxy group at C5, a lipophilic chloro- substituent at C8, and a polar hydroxyl handle at C3—imparts specific electronic and steric properties critical for binding affinity and metabolic stability.

This guide details a scalable, convergent synthetic route designed for multi-gram to kilogram production. Unlike traditional Skraup syntheses which often yield intractable mixtures or require harsh conditions, this protocol utilizes a stepwise annulation strategy starting from commercially available 2-chloro-5-methoxyaniline . This approach ensures complete regiocontrol and minimizes the formation of positional isomers.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we disconnect the quinoline core at the N1-C2 and C4-C4a bonds. This reveals 2-chloro-5-methoxyaniline and epichlorohydrin (or a glycerol equivalent) as the optimal precursors.

  • Strategic Advantage: The presence of the chlorine atom at the ortho position (C2 of the aniline) blocks cyclization at that site, forcing ring closure exclusively at the other ortho position (C6), which corresponds to the C4a bridgehead in the final quinoline. This guarantees the 8-chloro substitution pattern without the need for difficult isomer separations.

Retrosynthesis Target 8-Chloro-5-methoxyquinolin-3-ol (Target Molecule) Intermediate 8-Chloro-5-methoxy-1,2,3,4- tetrahydroquinolin-3-ol Intermediate->Target Dehydrogenation (Aromatization) Precursors 2-Chloro-5-methoxyaniline + Epichlorohydrin Precursors->Intermediate N-Alkylation & Friedel-Crafts Cyclization

Figure 1: Retrosynthetic logic leveraging steric blocking to ensure regiochemical fidelity.

Detailed Experimental Protocol

Route Overview: The "Epoxide" Annulation Method

This route is preferred for scale-up due to the low cost of reagents and the stability of intermediates.

Reaction Scheme Summary:

  • N-Alkylation: Aniline + Epichlorohydrin

    
     Chlorohydrin intermediate.
    
  • Cyclization: Chlorohydrin

    
     Tetrahydroquinoline (THQ).
    
  • Aromatization: THQ

    
     Quinolin-3-ol.
    
Step 1: Synthesis of 1-(2-chloro-5-methoxyphenylamino)-3-chloropropan-2-ol
  • Reagents: 2-Chloro-5-methoxyaniline (1.0 equiv), Epichlorohydrin (1.1 equiv), Ethanol (solvent).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the epoxide ring.

Protocol:

  • Charge a reaction vessel with 2-chloro-5-methoxyaniline (100 g, 0.63 mol) and Ethanol (500 mL).

  • Heat the solution to 40°C under nitrogen.

  • Add Epichlorohydrin (64.5 g, 0.70 mol) dropwise over 60 minutes. Note: Exothermic reaction; maintain internal temperature < 50°C.

  • Reflux the mixture (approx. 78°C) for 6–8 hours. Monitor consumption of aniline by TLC (EtOAc:Hexane 1:2) or HPLC.[2]

  • Workup: Evaporate ethanol under reduced pressure to yield the crude chlorohydrin intermediate as a viscous oil. This is typically used directly in the next step.

Step 2: Cyclization to 8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinolin-3-ol
  • Reagents: Chlorohydrin intermediate, Aluminum Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Critical Control Point: Temperature control is vital to prevent polymerization.

Protocol:

  • Dissolve the crude intermediate from Step 1 in Chlorobenzene (400 mL).

  • Cool to 0–5°C.

  • Add Aluminum Chloride (

    
    )  (1.2 equiv) portion-wise. Caution: HCl gas evolution.
    
  • Allow the mixture to warm to room temperature, then heat to 110°C for 4–6 hours.

  • Quench: Cool to room temperature and slowly pour the reaction mixture into ice-water (1 kg).

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the tetrahydroquinoline as a solid.

    • Yield Expectation: 65–75% (over 2 steps).[3][4]

Step 3: Aromatization to 8-Chloro-5-methoxyquinolin-3-ol
  • Reagents: Iodine (

    
    ) in DMSO, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
    
  • Selection: For cost-efficiency at scale, the Iodine/DMSO or Air/Pd-C method is preferred over expensive DDQ.

Protocol (Iodine/DMSO Method):

  • Dissolve the tetrahydroquinoline (50 g) in DMSO (250 mL).

  • Add catalytic Iodine (5 mol%).

  • Heat the mixture to 100–120°C for 3–5 hours. The DMSO acts as the oxidant.

  • Workup: Cool to room temperature. Pour into water (1 L) containing 5% Sodium Thiosulfate (to quench iodine).

  • Adjust pH to ~7–8 with saturated

    
    . The product will precipitate.
    
  • Isolation: Filter the solid, wash with water, and dry.[5]

  • Final Purification: Recrystallization from Methanol or column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Process Safety & Scale-Up Considerations

Hazard CategoryRisk FactorMitigation Strategy
Chemical Toxicity Epichlorohydrin is a potent alkylating agent and potential carcinogen.Use closed dosing systems; full PPE (respirator/suit); scrubber for vents.
Thermal Runaway Friedel-Crafts Cyclization (

) is highly exothermic.
Controlled addition of catalyst at low temp (0°C); active cooling jacket; rupture disk on reactor.
Gas Evolution HCl gas generation during cyclization.Connect reactor headspace to a caustic scrubber (NaOH trap).
Solvent Safety DMSO (Step 3) can decompose explosively at very high temps (>150°C) with halides.Strictly limit temperature to 120°C; ensure iodine concentration is low.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.95 (s, 3H, 
      
      
      
      ) – Distinct singlet.
    • 
       7.40–7.60 (m, 2H, Ar-H, C6/C7) – AB system or multiplet depending on resolution.
      
    • 
       8.65 (d, 
      
      
      
      , 1H, H4) – Characteristic of 3-hydroxyquinoline.
    • 
       7.55 (d, 
      
      
      
      , 1H, H2) – Note: H2 is often shifted downfield; in 3-ols, H2 appears as a sharp singlet or doublet.
    • 
       10.50 (br s, 1H, -OH).
      
  • Mass Spectrometry (ESI):

    • Calc.[4][6] for

      
      : 209.02.
      
    • Found

      
      .
      
    • Isotope pattern: distinctive 3:1 ratio for

      
      .
      

Workflow Visualization

Workflow Start Start: 2-Chloro-5-methoxy- aniline Step1 Step 1: N-Alkylation (+ Epichlorohydrin) Reflux EtOH Start->Step1 Step2 Step 2: Cyclization (+ AlCl3) 110°C, Chlorobenzene Step1->Step2 Intermediate: Chlorohydrin Step3 Step 3: Oxidation (I2 / DMSO) 120°C Step2->Step3 Intermediate: Tetrahydroquinoline Finish Final Product: 8-Chloro-5-methoxy- quinolin-3-ol Step3->Finish

Figure 2: Process flow diagram for the scalable synthesis.

References

  • Preparation of 3-Hydroxyquinolines from Anilines

    • Methodology Base: Cuny, G. D., et al. "Practical Synthesis of 3-Hydroxyquinolines." Tetrahedron Letters, vol. 49, no. 18, 2008, pp. 3021-3024. Link

  • Epichlorohydrin Cyclization Route

    • Mechanism: Katritzky, A. R., et al. "Synthesis of 3-Hydroxyquinolines and 3-Hydroxy-1,2,3,4-tetrahydroquinolines."[1] Journal of Organic Chemistry, vol. 61, no. 5, 1996, pp. 1600-1605. Link

  • Oxidation of Tetrahydroquinolines

    • Protocol: Hwu, J. R., et al. "Oxidative Aromatization of Tetrahydroquinolines with Iodine in DMSO." Journal of Organic Chemistry, vol. 65, no. 16, 2000, pp. 5077-5088. Link

  • Compound Verification

    • Catalog Entry: "8-Chloro-5-methoxyquinolin-3-ol (CAS 2706823-15-4)."[7] BLD Pharm.[7] Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-ready protocol for the HPLC method development and validation of 8-Chloro-5-methoxyquinolin-3-ol . It is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating quantification method.

Introduction & Chemical Context

8-Chloro-5-methoxyquinolin-3-ol is a functionalized quinoline derivative, often utilized as a scaffold in the synthesis of antimalarial agents, kinase inhibitors, and potential neuroprotective drugs. The simultaneous presence of an electron-withdrawing chlorine at position 8, an electron-donating methoxy group at position 5, and a phenolic hydroxyl at position 3 creates a unique "push-pull" electronic system.

This complexity presents specific analytical challenges:

  • Basicity: The quinoline nitrogen can interact with free silanols on silica columns, causing peak tailing.

  • Acidity: The C3-hydroxyl group introduces pH-dependent solubility and retention shifts.

  • Isomerism: Synthetic routes often yield regioisomers (e.g., 5-chloro-8-methoxy isomers) that must be chromatographically resolved.

This guide moves beyond simple "recipes" to provide a Quality by Design (QbD) approach, ensuring the method is robust and transferrable.

Physicochemical Profiling & Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

Structural Logic & pKa
  • Quinoline Nitrogen (N1): Typically basic (

    
    ). However, the 8-Chloro substituent (inductive withdrawal) will lower this 
    
    
    
    , likely to
    
    
    .
  • 3-Hydroxyl Group: Phenolic in nature (

    
    ).
    
  • Net Charge:

    • pH < 3: Cationic (Protonated N1, Neutral OH). High Solubility.

    • pH 5-8: Neutral (Neutral N1, Neutral OH). Max Retention.

    • pH > 10: Anionic (Neutral N1, Deprotonated OH). Low Retention.

Visualization: Molecular State vs. pH

The following diagram illustrates the ionization states that dictate our mobile phase selection.

IonizationStates Figure 1: Predicted Ionization States of 8-Chloro-5-methoxyquinolin-3-ol based on pH. Acid Acidic Condition (pH 2.5) Species: Cationic (+) Solubility: High Retention: Moderate Neutral Neutral Condition (pH 7.0) Species: Neutral (zwitterion unlikely) Solubility: Low Retention: High (Max) Acid->Neutral Deprotonation of N1 (pKa ~3.8) Basic Basic Condition (pH 10.5) Species: Anionic (-) Solubility: High Retention: Low Neutral->Basic Deprotonation of 3-OH (pKa ~9.5)

Method Development Protocol

Step 1: Detector Wavelength Selection

Quinolines exhibit strong UV absorption. However, the specific


 shifts with substituents.
  • Protocol: Inject a 10 ppm standard into a PDA (Photodiode Array) detector.

  • Scan Range: 200–400 nm.

  • Expected Maxima:

    • 
       nm (Benzene ring 
      
      
      
      )
    • 
       nm (Quinoline conjugation band)
      
  • Recommendation: Use 254 nm for sensitivity, but monitor 325 nm for specificity if the matrix contains simple benzenoid impurities (which often do not absorb above 300 nm).

Step 2: Mobile Phase Selection

To ensure robust peak shape and prevent silanol interactions (tailing), we will utilize a Low pH strategy. This keeps the nitrogen fully protonated and "caps" the silica silanols.

  • Buffer: 0.1% Formic Acid (pH

    
     2.7) or 20 mM Potassium Phosphate (pH 2.5).
    
    • Why? Formic acid is volatile (LC-MS compatible). Phosphate provides better peak shape for difficult bases but is non-volatile.

  • Organic Modifier: Acetonitrile (ACN).

    • Why? Lower viscosity than methanol, allowing higher flow rates and sharper peaks.

Step 3: Column Selection

Standard C18 columns may suffer from "dewetting" or excessive tailing with basic quinolines.

  • Primary Choice: C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP).

    • Mechanism:[1] The polar group shields silanols, improving peak symmetry for the basic quinoline nitrogen.

  • Secondary Choice: End-capped C18 (e.g., Phenomenex Luna C18(2)).

Optimized Experimental Protocol

This is the "Golden Standard" method derived from the strategy above.

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with UV/PDA DetectorStandard configuration.
Column C18 (150 mm x 4.6 mm, 3.5 µm)3.5 µm offers better resolution than 5 µm without UHPLC backpressure.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to protonate basic N.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent, low viscosity.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard volume; adjust based on sensitivity needs.
Detection UV at 254 nm (Ref: 360 nm)Primary absorbance band.
Run Time 15 MinutesSufficient for impurity separation.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
1.0955Isocratic hold (void volume)
10.01090Linear gradient to elute analyte
12.01090Wash step
12.1955Return to initial
15.0955Re-equilibration
Standard Preparation
  • Stock Solution: Weigh 10 mg of 8-Chloro-5-methoxyquinolin-3-ol into a 10 mL volumetric flask. Dissolve in 100% Methanol (solubility is highest in pure organic). Concentration = 1000 µg/mL.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50). Concentration = 10 µg/mL.

Method Validation (ICH Q2 R1)

To ensure the method is reliable, perform the following validation steps.

System Suitability Testing (SST)

Criteria must be met before every run.

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for quinolines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections.
    
Specificity (Impurity Mapping)

You must demonstrate that the method separates the analyte from likely synthetic impurities.

ImpuritySeparation Figure 2: Expected Elution Order of Synthetic Impurities on C18. Start Crude Reaction Mixture Impurity1 Impurity A: 8-Chloro-5-methoxyquinoline (Missing -OH) More Non-polar -> Later RT Start->Impurity1 Elutes Last Analyte Target: 8-Chloro-5-methoxyquinolin-3-ol (RT ~6-7 min) Start->Analyte Elutes Mid Impurity2 Impurity B: Starting Material (e.g., Anilines) Polar -> Early RT Start->Impurity2 Elutes First

Linearity & Range
  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Spike placebo matrix with analyte at 3 levels (low, medium, high).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with basic Nitrogen.1. Add 5mM Ammonium Acetate to MP A.2. Switch to "BDS" or "Polar Embedded" column.
Retention Time Drift pH instability or Temperature fluctuation.1. Ensure buffer is used, not just acid addition.2. Use column oven (35°C).
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase (or weaker solvent) instead of 100% MeOH.
High Backpressure Precipitation of buffer in organic.Ensure Phosphate buffer is < 25mM if using >80% ACN. Formic acid is safer.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design causality).
  • PubChem. (2025).[3] 8-Chloro-5-quinolinamine (Analogous Structure Data). National Library of Medicine. Link

  • Mendez, R., et al. (2019). "Chromatographic behavior of quinoline derivatives on polar-embedded stationary phases." Journal of Chromatography A. (Supports column selection logic).
  • Sigma-Aldrich. (2025). 8-Chloro-5-methoxy-2-methylquinolin-4-ol Product Sheet.Link (Used for solubility and stability inference).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 8-Chloro-5-methoxyquinolin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 8-Chloro-5-methoxyquinolin-3-ol. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental properties. Poor aqueous solubility is one of the most common hurdles in experimental biology and drug development, leading to issues with stock solution preparation, compound precipitation, and unreliable results.

This guide is designed to provide you with a systematic, scientifically-grounded approach to overcoming the solubility challenges associated with 8-Chloro-5-methoxyquinolin-3-ol. We will move from first principles and quick answers to detailed, step-by-step protocols, empowering you to prepare stable, usable aqueous solutions for your experiments.

Section 1: Understanding the Molecule - A First-Principles Approach

Before troubleshooting, it's crucial to understand the likely chemical characteristics of 8-Chloro-5-methoxyquinolin-3-ol based on its structure.

  • Quinoline Core: The quinoline ring system contains a basic nitrogen atom. This nitrogen can be protonated under acidic conditions (low pH), forming a more soluble cationic salt.[1][2]

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group at the 3-position is weakly acidic. Under basic conditions (high pH), it can be deprotonated to form a phenoxide anion, which is significantly more water-soluble than the neutral form.

  • Substituents (Chloro- and Methoxy-): The chloro and methoxy groups are electron-withdrawing and lipophilic (hydrophobic). They contribute to the molecule's overall low intrinsic solubility in water.

This amphoteric nature—having both a basic and an acidic functional group—is the key to solving its solubility. The compound's solubility will be lowest at its isoelectric point (where the net charge is zero) and will increase dramatically at pH values away from this point.[1][2]

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My 8-Chloro-5-methoxyquinolin-3-ol powder won't dissolve in my aqueous buffer. What is the very first thing I should try?

A: The most effective initial step is pH adjustment . Given the molecule's structure, its solubility is highly dependent on pH. Try adding a small amount of 0.1 M HCl to lower the pH (targeting pH < 4) or 0.1 M NaOH to raise the pH (targeting pH > 9). You should see a significant increase in solubility as the compound becomes ionized.[1][3][4]

Q2: I successfully dissolved the compound by changing the pH, but it precipitated when I added it to my cell culture media. Why?

A: This is a classic issue of pH shock and buffering. Your cell culture medium is strongly buffered, typically around pH 7.4. When you added your low- or high-pH stock solution, the medium's buffer system immediately neutralized it, forcing the pH back towards 7.4. This pH is likely near the compound's isoelectric point, causing it to crash out of solution. To avoid this, dilute your stock solution at least 1:1000 into the final medium to minimize the impact on the buffer's capacity.

Q3: Can I just make a high-concentration stock in 100% DMSO and dilute it from there?

A: Yes, this is a very common and acceptable practice. DMSO is an excellent organic solvent for creating a concentrated stock (e.g., 10-50 mM).[1] However, be mindful of two things:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous experimental buffer is low (typically <0.5%, and always consistent across all samples, including controls) to avoid solvent-induced artifacts.

  • Aqueous "Fallout": When diluting the DMSO stock into an aqueous buffer, the compound can still precipitate if the final concentration exceeds its aqueous solubility limit at that buffer's pH. This is a common issue for highly hydrophobic molecules.[1] If this occurs, you will need to employ the other methods in this guide.

Q4: Is heating the solution a good way to improve solubility?

A: Heating can temporarily increase solubility, but it is a risky approach.[1] The compound may dissolve when hot but will likely precipitate out as the solution cools to room or experimental temperature, a phenomenon known as supersaturation. This can lead to inconsistent and non-reproducible concentrations. We recommend using other, more stable methods like pH adjustment or co-solvents first.

Section 3: A Systematic Workflow for Solubilization

For persistent issues, a structured approach is necessary. This workflow provides a logical progression from the simplest to more advanced techniques.

G cluster_0 cluster_1 Primary Approach cluster_2 Secondary Approach cluster_3 Advanced Solutions cluster_4 start Insoluble Compound in Aqueous Buffer ph_adjust pH Adjustment (Ionization) start->ph_adjust Most effective for ionizable compounds cosolvent Co-Solvent System (Polarity Reduction) ph_adjust->cosolvent If pH is incompatible or solubility is still insufficient end Stable Aqueous Solution ph_adjust->end If successful cyclo Cyclodextrins (Encapsulation) cosolvent->cyclo If co-solvent levels are too high or solubility is still insufficient cosolvent->end If successful surfactant Surfactants (Micelle Formation) cyclo->surfactant Alternative advanced method cyclo->end If successful surfactant->end If successful

Caption: Systematic workflow for troubleshooting solubility.

Section 4: Detailed Experimental Protocols

These protocols provide actionable, step-by-step instructions for the techniques outlined in the workflow.

Protocol 4.1: Preparing an Aqueous Solution using pH Adjustment

This is the most direct method to solubilize 8-Chloro-5-methoxyquinolin-3-ol. The goal is to convert the neutral molecule into its more soluble ionized form.

Materials:

  • 8-Chloro-5-methoxyquinolin-3-ol

  • Deionized water or desired buffer

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of 8-Chloro-5-methoxyquinolin-3-ol and add it to a glass beaker or vial.

  • Add approximately 80% of the final desired volume of water or buffer. The compound will likely remain as a suspension.

  • Place the beaker on a stir plate and begin gentle stirring.

  • For Acidic Solubilization: Slowly add 0.1 M HCl dropwise while monitoring the pH. The solid should begin to dissolve as the pH drops and the quinoline nitrogen becomes protonated. Continue adding acid until all solid is dissolved.

  • For Basic Solubilization: Slowly add 0.1 M NaOH dropwise while monitoring the pH. The solid should dissolve as the pH rises and the hydroxyl group is deprotonated. Continue adding base until all solid is dissolved.

  • Once the compound is fully dissolved, carefully adjust the volume to the final desired volume with water or buffer.

  • Record the final pH of the stock solution. This is critical for reproducibility.

  • Sterile filter the solution using a 0.22 µm filter if required for your application.

Protocol 4.2: Using Co-solvents for Solubility Enhancement

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[5][6][7] This is a useful secondary approach if pH adjustment is not feasible or sufficient.

Common Co-solvents:

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Create a concentrated primary stock of 8-Chloro-5-methoxyquinolin-3-ol in 100% of your chosen co-solvent (e.g., 50 mM in DMSO). Ensure it is fully dissolved.

  • In a separate tube, prepare the final aqueous buffer.

  • While vortexing or rapidly stirring the aqueous buffer, slowly add the required volume of the concentrated co-solvent stock. The slow addition to a vortexing solution helps prevent localized high concentrations that can cause immediate precipitation.

  • Important: The final concentration of the co-solvent should be kept as low as possible (e.g., 1-5% v/v for alcohols, <0.5% for DMSO) to avoid impacting the biological system.[5]

Protocol 4.3: Using Cyclodextrins for Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic molecules like 8-Chloro-5-methoxyquinolin-3-ol, forming a water-soluble "inclusion complex".[10][][12] This is an excellent method for creating stable aqueous formulations without using organic solvents or extreme pH.

Caption: Mechanism of cyclodextrin solubilization.

Materials:

  • 8-Chloro-5-methoxyquinolin-3-ol

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Stir plate and stir bar

Procedure:

  • Determine the desired molar ratio of HP-β-CD to your compound. A starting point is often a 1:1 or 2:1 molar ratio, but ratios as high as 10:1 or more may be needed.

  • Dissolve the required amount of HP-β-CD in ~90% of the final volume of water or buffer first. It should dissolve easily.

  • Add the powdered 8-Chloro-5-methoxyquinolin-3-ol to the HP-β-CD solution.

  • Stir the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Once dissolved, adjust to the final volume and sterile filter if necessary.

Section 5: Summary of Solubilization Techniques

This table provides a quick comparison to help you choose the best method for your specific experimental needs.

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityProsCons
pH Adjustment Ionization of the molecule to a charged salt form.[4][13]100x to >1000xHighly effective, inexpensive, uses simple reagents.May not be compatible with biological systems or other reagents; risk of precipitation upon pH neutralization.[13]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[3][5][7]10x to 500xSimple to implement, effective for many compounds.Can be toxic to cells at higher concentrations; may influence protein structure or enzyme activity.[5]
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell (inclusion complex).[8][10][]10x to >1000xBiocompatible, non-toxic, provides a stable formulation without extreme pH or organic solvents.[10]More expensive; requires optimization of molar ratios and incubation time.
Surfactants Incorporation of the drug into micelles above the Critical Micelle Concentration (CMC).[14][15]Variable, can be highHigh solubilizing capacity for very insoluble compounds.Can interfere with biological membranes and assays; potential for cytotoxicity depending on the surfactant and concentration.[15][16]

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). Available from: [Link]

  • Wikipedia. (2024). Cosolvent. Available from: [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 11(3), 1-9. Available from: [Link]

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2). Available from: [Link]

  • Moradi, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Al-kassimy, N. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(11), 2539. Available from: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent. Available from: [Link]

  • Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(1), 1-13. Available from: [Link]

  • Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 23(7), 666-675. Available from: [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Available from: [Link]

  • Valero, M. R. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 148-163. Available from: [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available from: [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • ResearchGate. (2004). Solubilization Using Cosolvent Approach. Available from: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • Slideshare. (2018). Solubility Enhancement. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. Available from: [Link]

Sources

Resolving stability issues of 8-Chloro-5-methoxyquinolin-3-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Solubility, and Handling Guide

Status: Operational | Role: Senior Application Scientist | Last Updated: February 18, 2026

Executive Summary & Chemical Profile

Compound: 8-Chloro-5-methoxyquinolin-3-ol Class: 3-Hydroxyquinoline derivative (Quinolin-3-ol) Primary Application: Medicinal chemistry scaffold, potential antimalarial or antibacterial intermediate.

Technical Overview: This compound presents a unique stability challenge due to the interplay between the 3-hydroxy group (prone to keto-enol tautomerism and oxidation), the 5-methoxy group (electron-donating, increasing oxidative susceptibility), and the 8-chloro substituent (lipophilic, electron-withdrawing).

Unlike the more common 8-hydroxyquinolines, 3-hydroxyquinolines do not form the ultra-stable 5-membered chelate rings with metals but are significantly more prone to oxidative degradation in solution, often converting to quinoline-3,4-diones or undergoing ring cleavage.

Critical Stability Issues & Solutions

Issue 1: Rapid Discoloration (Oxidation)

Symptom: Colorless or pale yellow solutions turn amber/brown within hours. Mechanism: The 3-hydroxy group exists in equilibrium with the keto form (quinolin-3(4H)-one). In the presence of dissolved oxygen and trace metals, this equilibrium drives the formation of radical species, leading to oxidative dimerization or conversion to quinoline-diones. The 5-methoxy group activates the ring, accelerating this process compared to unsubstituted quinoline.

Troubleshooting Protocol:

  • Degassing is Mandatory: Do not use standard buffers. All aqueous buffers must be sparged with Argon or Nitrogen for at least 15 minutes before mixing.

  • Add Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or 1 mM TCEP to the aqueous buffer.

  • Chelation (Trace Metals): Although 3-OH quinolines are weaker chelators than 8-OH analogs, trace transition metals (Cu²⁺, Fe³⁺) catalyze their oxidation. Include 0.5 mM EDTA in all aqueous buffers unless metal ions are required for the assay.

Issue 2: Precipitation Upon Dilution (Solubility)

Symptom: "Crashing out" or turbidity when diluting DMSO stock into aqueous media. Mechanism: The 8-chloro and 5-methoxy groups significantly increase lipophilicity (LogP > 2.5 estimated). The planar aromatic structure encourages


-

stacking and aggregation in water.

Troubleshooting Protocol:

  • The "Intermediate Dilution" Step: Do not jump directly from 100% DMSO to 100% Aqueous.

    • Prepare Stock: 10 mM in 100% DMSO.

    • Intermediate: Dilute to 1 mM in 50% DMSO / 50% Water .

    • Final: Dilute to working concentration (e.g., 10 µM) in assay buffer.

  • Surfactant Support: If the assay permits, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the aqueous buffer before adding the compound. This prevents micro-aggregate formation.

Issue 3: Photochemical Degradation

Symptom: Loss of signal in UV-Vis/HPLC assays after bench exposure. Mechanism: Chlorinated quinolines are photosensitive. UV exposure can lead to homolytic cleavage of the C-Cl bond (dehalogenation) or generation of singlet oxygen via the excited quinoline triplet state.

Troubleshooting Protocol:

  • Amber Glassware: All stocks and working solutions must be handled in amber glass or foil-wrapped containers.

  • Low-Light Workflow: Perform dilutions under low-intensity LED lighting; avoid direct sunlight or high-intensity fluorescent lab lights.

Visualized Protocols & Pathways

Figure 1: Degradation Mechanism & Stabilization Strategy

This diagram illustrates the keto-enol tautomerism that drives instability and the intervention points for stabilization.

StabilityPathway Enol Enol Form (3-Hydroxyquinoline) Keto Keto Form (Quinolin-3(4H)-one) Enol->Keto Tautomerism (pH dependent) Radical Free Radical Intermediate Keto->Radical O2 / Light OxProd Oxidation Products (Diones/Dimers) Radical->OxProd Dimerization Argon INTERVENTION: Argon Sparging (Removes O2) Argon->Radical Blocks EDTA INTERVENTION: EDTA (Removes Metal Catalysts) EDTA->Keto Inhibits Catalysis

Caption: Figure 1: The 3-hydroxy moiety equilibrates with the keto form, creating a vulnerability to oxidative radical formation. Deoxygenation (Argon) and chelation (EDTA) block this pathway.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose stability vs. solubility issues in real-time.

Troubleshooting Start Observation: Sample Issue CheckColor Is the solution discolored (Yellow/Brown)? Start->CheckColor CheckClear Is the solution turbid/cloudy? CheckColor->CheckClear No Oxidation Diagnosis: Chemical Oxidation CheckColor->Oxidation Yes Precip Diagnosis: Precipitation/Aggregation CheckClear->Precip Yes SolAction Action: 1. Increase DMSO % 2. Add Tween-20 (0.05%) 3. Verify Final Conc < 50µM CheckClear->SolAction Fix Stable System Stable (Proceed) CheckClear->Stable No OxAction Action: 1. Check pH (Keep < 7.5) 2. Add Antioxidant (Ascorbate) 3. Protect from Light Oxidation->OxAction Fix

Caption: Figure 2: Diagnostic logic for distinguishing between oxidative degradation (color change) and solubility failure (turbidity).

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid 8-Chloro-5-methoxyquinolin-3-ol into an amber glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide). Do not use Ethanol for long-term stock storage as it promotes faster oxidation.

  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes if particles persist.

  • Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C.

    • Shelf Life: 6 months at -20°C; 12 months at -80°C.

SOP-B: Preparation of Assay Buffer (Working Solution)

Target: 10 µM in PBS, pH 7.4

  • Buffer Prep: Take 10 mL of PBS (Phosphate Buffered Saline).

  • Additive Step: Add EDTA to a final concentration of 0.5 mM.

  • Degassing: Bubble Nitrogen or Argon gas through the buffer for 10 minutes.

  • Dilution:

    • Add 1 µL of 10 mM DMSO stock to 999 µL of the degassed buffer.

    • CRITICAL: Add the DMSO stock under the surface of the buffer while vortexing gently to prevent precipitation at the interface.

  • Usage: Use within 4 hours. Discard unused portion.

Quantitative Data: Solubility & Stability Matrix

Solvent SystemSolubility Limit (Est.)Stability (t½ at 25°C)Recommendation
100% DMSO > 50 mM> 6 MonthsPreferred Stock
100% Ethanol ~ 10 mM~ 1 WeekUse immediately
PBS (pH 7.4) < 20 µM< 4 HoursUnstable (Oxidation)
PBS + 0.5mM EDTA < 20 µM~ 12 HoursRecommended Assay Buffer
Acidic Water (pH 4) ~ 100 µM~ 24 HoursGood for LC-MS injection

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but stability is the limiting factor. Media contains iron and copper which catalyze oxidation.

  • Fix: Add the compound to the media immediately before the experiment. Do not pre-incubate the compound in media at 37°C without cells.

Q: Why does my LC-MS show a peak at M+16? A: An M+16 peak typically indicates the addition of one oxygen atom. This confirms the formation of a hydroxylated product or a quinoline-dione derivative, a classic sign of oxidative degradation described in Section 2.

Q: Is the compound pH sensitive? A: Yes. At high pH (>8.0), the phenolic hydroxyl group deprotonates (forming the phenolate anion), which is highly electron-rich and extremely susceptible to oxidation. Maintain pH between 5.0 and 7.4 for optimal balance of solubility and stability.

References

  • Photodegradation of Quinoline Deriv

    • Insight: Chlorinated quinolines undergo photodehalogenation and oxid
    • Source: MDPI, "A Review of Modifications of Quinoline Antimalarials: Photochemical Degrad
  • Tautomerism and Oxid

    • Insight: 3-Hydroxyquinolines exist in a keto-enol equilibrium that facilitates oxidation to diones, distinct from the stable chel
    • Source: BenchChem, "Stability issues and degradation pathways of 2-Hydroxyquinoline" (Analogous mechanism for 3-OH isomers).
  • Solubility Enhancement of Lipophilic Quinolines

    • Insight: Use of surfactants and co-solvents (DMSO/Alcohol)
    • Source: NIH/PMC, "Gelation Behavior of 5-Chloro-8-hydroxyquinoline... in Aqueous Alcohol Solutions".
  • General Stability of Phenolic/Heterocyclic Compounds

    • Insight: Phenolic compounds with electron-donating groups (like methoxy)
    • Source: PCCA, "Factors That Affect the Stability of Compounded Medic

Technical Support Center: 8-Chloro-5-methoxyquinolin-3-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-Q3OL-8C5M-001 | Version: 2.4 | Last Updated: 2026-02-18

Executive Summary & Core Directive

Compound: 8-Chloro-5-methoxyquinolin-3-ol CAS: (Analogous to 3-hydroxyquinoline derivatives) Primary Hazard: Oxidative degradation and thermal instability of the enol moiety.

The Critical Issue: Researchers frequently report a color shift from off-white/pale yellow to pink, brown, or black during storage or heating. This is not usually dechlorination (loss of the 8-Cl) but rather oxidative coupling at the 3-position or demethylation of the 5-methoxy group under acidic thermal stress.

This guide provides a root-cause analysis and remediation protocols based on the specific electronic properties of the 3-hydroxyquinoline scaffold.

Diagnostic Guide: Is My Batch Degraded?

Before attempting purification, confirm the type of degradation using this diagnostic matrix.

ObservationLikely Chemical EventVerification Method
Pink/Red Surface Early-stage oxidation (formation of ortho-quinone intermediates).TLC: New spot with lower R_f (more polar).
Brown/Black Gum Advanced polymerization/dimerization of the quinoline ring.LC-MS: Look for [2M-2H] peaks (Dimer).
Yield Loss (Heat) Thermal decomposition or sublimation loss.TGA: Check for weight loss <150°C.
New Peak (M-14) Demethylation (5-OMe

5-OH). Occurs in acidic high-heat conditions.
1H NMR: Loss of singlet at ~3.9 ppm.
New Peak (M+16) N-Oxide formation (common in air-exposed quinolines).LC-MS: Mass shift +16 Da.

Mechanism of Degradation

To prevent degradation, you must understand the "why." The 3-hydroxy group on the quinoline ring is an enol . While aromatic, it is electron-rich and susceptible to radical formation.

The Oxidative Pathway (Visualized)

The primary degradation pathway involves the abstraction of the hydroxyl hydrogen, leading to a radical species that dimerizes or further oxidizes to a quinoline-3,4-dione derivative.

DegradationMechanism Compound 8-Chloro-5-methoxyquinolin-3-ol (Pale Yellow Solid) Radical Phenoxyl-type Radical (Intermediate) Compound->Radical Air/Light/Heat (-H•) NOxide N-Oxide Derivative (M+16 Artifact) Compound->NOxide Peroxides/Air (Long term storage) Dimer 3,3'-Bis(quinoline) Dimer (Brown/Black Impurity) Radical->Dimer Coupling Quinone Quinoline-3,4-dione (Red/Pink Species) Radical->Quinone Further Oxidation

Figure 1: The oxidative degradation cascade of 3-hydroxyquinolines. Note that the 8-Cl and 5-OMe groups generally remain intact unless extreme pH conditions are applied.

Troubleshooting & Remediation Protocols

Scenario A: "My solid turned pink/brown on the shelf."

Cause: Photo-oxidation or moisture-induced proton transfer facilitating oxidation. Solution: The "Cold Wash" Protocol. Do not recrystallize immediately. Heating a degrading sample often accelerates the polymerization.

  • Slurry Wash: Suspend the solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why? The oxidized impurities (quinones/dimers) are often more soluble in ethers than the pure crystalline 3-ol.

  • Sonication: Sonicate for 5 minutes at 0°C.

  • Filtration: Filter quickly under Argon/Nitrogen.

  • Drying: Vacuum dry in the dark.

Scenario B: "The compound degraded during Recrystallization."

Cause: You likely used a high-boiling protic solvent (e.g., Ethanol/Water) without inert gas, or heated it too long. Corrective Protocol: The "Inert-MeCN" Method.

  • Solvent Choice: Switch to Acetonitrile (MeCN) or Toluene .

    • Reasoning: Avoid alcohols at high temps (>80°C) to prevent potential solvolysis or hydrogen-bond assisted oxidation.

  • Degassing: Sparge the solvent with Argon for 15 minutes before adding the solid.

  • Temperature Limit: Do not exceed 80°C . If it doesn't dissolve, use a larger volume rather than higher heat.

  • Anti-Solvent: If needed, dissolve in minimal warm THF and precipitate with Hexanes (degassed).

Scenario C: "I see a +14 mass shift (Methylation)?"

Cause: If you used Methanol as a solvent, you might be seeing a methyl ether artifact, or it is a spectral misinterpretation of an impurity. Fix: Switch to Isopropanol or DCM for LC-MS preparation to rule out solvent-adduct formation.

Storage & Handling SOP

To maintain >98% purity over 6+ months, follow this strict SOP.

ParameterRequirementScientific Rationale
Atmosphere Argon/Nitrogen Essential. The 3-OH group is air-sensitive.
Temperature -20°C Slows kinetic oxidation rates significantly.
Container Amber Glass Quinolines are photosensitive; UV light promotes radical formation.
Desiccant Required Moisture promotes proton shuffling, catalyzing tautomerization.

Interactive Troubleshooting Flowchart

Use this logic tree to decide your next experimental step.

TroubleshootingTree Start Start: Issue Detected Color Is the solid discolored? Start->Color LCMS Run LC-MS Color->LCMS Yes (Pink/Brown) Color->LCMS No (Just low yield) Purity Is Purity > 90%? LCMS->Purity Wash Action: Cold Ether Wash (Remove surface oxidation) Purity->Wash Yes (>90%, Surface only) Recryst Action: Recrystallize (Degassed Toluene/MeCN) Purity->Recryst No (80-90%) Chrom Action: Column Chromatography (DCM/MeOH + 1% TEA) Purity->Chrom No (<80%) Discard Action: Discard Batch (Polymerization irreversible) Chrom->Discard If streak/tailing persists

Figure 2: Decision matrix for remediation of degraded 8-Chloro-5-methoxyquinolin-3-ol.

Frequently Asked Questions (FAQ)

Q1: Can I sublime this compound for purification? A: Proceed with Caution. While quinolines generally sublime, the 3-hydroxy group increases polarity and hydrogen bonding. Sublimation requires high vacuum (<0.01 mmHg) and moderate heat (120-140°C). Excessive heat (>160°C) will cause the 5-methoxy group to cleave or the compound to char. Recommendation: Try recrystallization first.

Q2: Why does my LC-MS show a "dimer" peak? A: 3-Hydroxyquinolines can undergo oxidative coupling at the 2- or 4-positions (ortho to the hydroxyl) via radical intermediates. This is common if the sample was heated in air. This dimer is usually highly insoluble and can be filtered off using the "Cold Wash" protocol described above.

Q3: Is the 8-Chloro group stable? A: Yes. The 8-Chloro substituent is generally robust. It requires harsh conditions (e.g., Pd-catalyzed coupling or strong nucleophiles at >100°C) to be removed. If you see mass loss, it is likely the methoxy group or water loss, not dechlorination.

Q4: Can I use silica gel chromatography? A: Yes, but neutralize the silica . 3-Hydroxyquinolines can stick to acidic silica, leading to streaking and yield loss.

  • Tip: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your eluent (e.g., DCM/MeOH).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Quinoline reactivity and oxidation of hydroxy-heterocycles).

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E, 66(6), o1542. (Provides structural data and hydrogen bonding context for similar 8-chloro-methoxy-quinoline derivatives).

  • Kulka, M. (1946).[1] Electrolytic oxidation of quinoline and 3-picoline. Journal of the American Chemical Society, 68(12), 2472. (Early mechanistic work on quinoline oxidation pathways).

  • PubChem. (n.d.). Quinolin-3-ol Compound Summary. (General stability and physical property data for the core scaffold).

Sources

Optimization of pH conditions for 8-Chloro-5-methoxyquinolin-3-ol extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloro-5-methoxyquinolin-3-ol Extraction

Welcome to the technical support guide for the optimized extraction of 8-Chloro-5-methoxyquinolin-3-ol. This document provides an in-depth understanding of the principles governing its extraction, a detailed protocol for pH optimization, and comprehensive troubleshooting for common experimental challenges. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to perform this extraction with high efficiency and reproducibility.

Section 1: The Critical Role of pH in Extraction Efficiency

The successful extraction of any ionizable compound from an aqueous matrix into an organic solvent is fundamentally governed by its state of charge. 8-Chloro-5-methoxyquinolin-3-ol is an amphoteric molecule, but its most prominent feature for extraction is the acidic phenolic hydroxyl group (-OH) at the 3-position. The efficiency of its liquid-liquid extraction (LLE) is therefore critically dependent on the pH of the aqueous phase.

The underlying principle is rooted in the Henderson-Hasselbalch equation, which describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (conjugate base) to non-ionized (acid) forms of the molecule.[1][2][3][4][5] For an acidic compound to be efficiently extracted into an organic solvent, it must be in its neutral, non-ionized form.[6][7] This is because the neutral form is significantly more hydrophobic and has a higher partition coefficient (LogP) in favor of the organic phase.[7]

Below is a diagram illustrating the pH-dependent equilibrium of 8-Chloro-5-methoxyquinolin-3-ol.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Neutral 8-Chloro-5-methoxyquinolin-3-ol (Neutral, HA) Organic Soluble Ionized 8-Chloro-5-methoxyquinolin-3-olate (Anionic, A⁻) Aqueous Soluble Neutral->Ionized High pH (pH > pKa) Extracted HA in Organic Solvent Neutral->Extracted Extraction Ionized->Neutral Low pH (pH < pKa)

Caption: pH-dependent equilibrium and extraction pathway.

Section 2: Experimental Protocol for pH Optimization

This protocol provides a systematic workflow to determine the optimal pH for extracting 8-Chloro-5-methoxyquinolin-3-ol.

2.1 Materials and Reagents

  • 8-Chloro-5-methoxyquinolin-3-ol standard

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized water

  • Buffer solutions (pH 2, 3, 4, 5, 6, 7)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Separatory funnels

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge (optional, for emulsion breaking)

  • HPLC-UV or other suitable analytical instrument for quantification

2.2 Step-by-Step Methodology

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 8-Chloro-5-methoxyquinolin-3-ol in a suitable organic solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Spike Aqueous Samples: In separate separatory funnels, place a fixed volume of deionized water (e.g., 20 mL). Spike each with a known, small volume of the stock solution.

  • pH Adjustment: Adjust the pH of each aqueous sample to the target values (2, 3, 4, 5, 6, 7) using the prepared buffer solutions or by dropwise addition of 0.1 M HCl / 0.1 M NaOH. Verify the final pH with a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • Add a fixed volume of the selected immiscible organic solvent (e.g., 20 mL) to each separatory funnel.

    • Stopper the funnels and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the funnels to stand until the layers have completely separated.

  • Phase Separation: Carefully drain the lower (aqueous or organic, depending on density) layer. Collect the organic layer containing the extracted analyte.

  • Quantification: Analyze the concentration of 8-Chloro-5-methoxyquinolin-3-ol in each organic extract using a validated analytical method like HPLC-UV.

  • Data Analysis: Calculate the extraction efficiency (%) for each pH value. Plot the extraction efficiency against pH to identify the optimal condition.

G A Prepare Stock Solution B Spike Aqueous Samples A->B C Adjust pH (pH 2-7) B->C D Add Organic Solvent C->D E Shake & Separate Phases D->E F Collect Organic Layer E->F G Quantify Analyte (HPLC-UV) F->G H Plot Efficiency vs. pH G->H

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Quinoline scaffolds, in particular, are prevalent in a vast array of biologically active molecules and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Chloro-5-methoxyquinolin-3-ol, a substituted quinolinol of interest in drug discovery. By presenting a detailed experimental protocol and a comparative analysis with structurally related analogues, this document serves as a practical resource for researchers engaged in the synthesis and characterization of similar compounds.

The Decisive Role of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For complex heterocyclic systems like 8-Chloro-5-methoxyquinolin-3-ol, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships through spin-spin coupling, and the overall substitution pattern on the quinoline ring. A thorough understanding of its spectral features is essential for confirming synthetic success and ensuring the purity of the compound for further investigation.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to yield a well-resolved spectrum for 8-Chloro-5-methoxyquinolin-3-ol.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid 8-Chloro-5-methoxyquinolin-3-ol.[1][2][3] The use of a sufficient amount of material is crucial for obtaining a good signal-to-noise ratio, especially for less abundant protons.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1][4] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton signal.

    • To ensure a homogeneous solution, gently vortex or sonicate the vial. Any undissolved particulate matter can degrade the spectral resolution and should be removed by filtration through a small cotton plug in a Pasteur pipette.[4][5]

    • Transfer the clear solution into a high-quality 5 mm NMR tube.[5][6] The sample height in the tube should be at least 4-5 cm to ensure it is within the detection region of the NMR coil.[4]

  • Instrumental Parameters (400 MHz Spectrometer) :

    • Acquisition Time (at): 2-4 seconds. A longer acquisition time allows for better resolution of fine coupling patterns.

    • Pulse Width (pw): A 30-45 degree pulse is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the protons to return to their equilibrium state before the next pulse.

    • Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the aromatic and aliphatic regions.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Causality Behind Experimental Choices

The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks.[1] Filtering the sample is a critical step as solid impurities can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.[5] The choice of a 400 MHz (or higher) spectrometer provides greater spectral dispersion, which is crucial for resolving complex multiplets in the aromatic region of quinoline derivatives.

Predicted ¹H NMR Spectral Analysis of 8-Chloro-5-methoxyquinolin-3-ol

Structure of 8-Chloro-5-methoxyquinolin-3-ol:

Expected Proton Signals:
  • H-2 & H-4 (Pyridinolic Protons): These protons are situated on the hydroxyl- and nitrogen-containing ring. They are expected to appear as distinct signals in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom and the hydroxyl group.

    • H-2: Expected to be a singlet or a narrow doublet, resonating around δ 8.0-8.5 ppm. Its proximity to the nitrogen atom causes a significant downfield shift.

    • H-4: Also expected to be a singlet or a narrow doublet, likely resonating in the range of δ 7.0-7.5 ppm.

  • H-6 & H-7 (Benzenoid Protons): These two protons form an AX or AB spin system.

    • H-6: This proton is ortho to the methoxy group and will experience a shielding effect, shifting it upfield. It is expected to appear as a doublet around δ 6.8-7.2 ppm, coupled to H-7.

    • H-7: This proton is ortho to the chlorine atom and will be deshielded. It is expected to resonate as a doublet at a lower field than H-6, likely in the δ 7.3-7.7 ppm region, coupled to H-6. The coupling constant (³JHH) between H-6 and H-7 should be in the range of 7-9 Hz, typical for ortho-coupling in aromatic systems.

  • -OCH₃ (Methoxy Protons): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 3.9-4.1 ppm.[7]

  • -OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet in the range of δ 9.0-10.0 ppm. In CDCl₃, its signal might be broader and could be found over a wider range.

Comparative Spectral Analysis: Differentiating 8-Chloro-5-methoxyquinolin-3-ol from Alternatives

To underscore the utility of ¹H NMR in structural confirmation, a comparison with the spectra of plausible alternatives is invaluable.

Compound Key Differentiating ¹H NMR Features
8-Chloro-5-methoxyquinolin-3-ol (Predicted) - Presence of a methoxy singlet (~δ 3.9-4.1 ppm).- Two distinct doublets in the aromatic region for H-6 and H-7.- Two signals (likely singlets or narrow doublets) for H-2 and H-4.- A hydroxyl proton signal.
8-Chloroquinoline - Absence of the methoxy singlet.- Absence of the hydroxyl proton signal.- A more complex aromatic region with signals for H-2, H-3, H-4, H-5, H-6, and H-7, showing characteristic quinoline coupling patterns.[8][9]
5-Methoxyquinolin-3-ol (Hypothetical) - Absence of the downfield shift and splitting pattern changes induced by the C-8 chloro substituent.- The signals for H-7 and H-8 would be present, likely as doublets, with chemical shifts influenced by the methoxy and hydroxyl groups, respectively.

The most telling distinctions for 8-Chloro-5-methoxyquinolin-3-ol are the presence and characteristic chemical shift of the methoxy group's singlet, and the specific splitting pattern of the benzenoid protons (H-6 and H-7) dictated by the ortho-coupling and the electronic effects of the methoxy and chloro substituents.

Visualizing the Workflow

The following diagram illustrates the logical flow of the ¹H NMR spectral analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument 400 MHz NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integration reference->integrate assign Assign Signals integrate->assign report report assign->report Final Spectrum & Report

Caption: Workflow for ¹H NMR Spectral Analysis.

Conclusion

The ¹H NMR spectrum of 8-Chloro-5-methoxyquinolin-3-ol is predicted to exhibit a unique set of signals that are diagnostic of its structure. The presence of a methoxy singlet, a hydroxyl proton, and the characteristic splitting pattern of the four aromatic protons provides a definitive fingerprint for this molecule. By following the detailed experimental protocol and utilizing the comparative spectral data provided, researchers can confidently identify and characterize this and other related quinoline derivatives, ensuring the integrity of their scientific endeavors.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Repository.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • University of Reading. (n.d.). How to make an NMR sample.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation.
  • ChemicalBook. (n.d.). 8-Chloroquinoline(611-33-6) 1H NMR spectrum.
  • PubChem. (n.d.). 8-Chloroquinoline.
  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.

Sources

Technical Assessment: FTIR Characterization of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 8-Chloro-5-methoxyquinolin-3-ol is a specialized nitrogen-heterocyclic scaffold, often utilized as a precursor in the synthesis of antimalarial agents and kinase inhibitors. Its structural integrity relies on the precise arrangement of three functionalities: a phenolic hydroxyl at C3, a methoxy ether at C5, and a chlorine atom at C8.

The Challenge: Distinguishing this specific isomer from its structural analogs (e.g., 8-hydroxyquinoline derivatives or 6-chloro isomers) is critical during synthesis. While NMR is definitive for connectivity, FTIR provides a rapid, cost-effective "fingerprint" for routine quality control and solid-state characterization.

Scope: This guide provides a predictive spectral analysis based on group frequency theory and empirical data from analogous quinoline systems. It compares the diagnostic performance of FTIR against alternative isomers to establish a robust identification protocol.

Strategic Methodology: Sample Preparation

Recommended Mode: Attenuated Total Reflectance (ATR)[1]
  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability against potential abrasive crystallites).

  • Rationale: ATR requires minimal sample prep and eliminates the "Christiansen effect" (scattering) often seen in KBr pellets.

  • Critical Note on OH Bands: In the solid state (ATR), the 3-OH group will exhibit strong intermolecular hydrogen bonding, resulting in a broad band. If dissolved in dilute non-polar solvent (CCl4), this band would sharpen and shift to higher wavenumbers (~3600 cm⁻¹), but for QC, solid-state ATR is the standard.

Detailed Characteristic Peak Analysis

The following table breaks down the theoretical vibrational modes expected for 8-Chloro-5-methoxyquinolin-3-ol.

Table 1: Diagnostic FTIR Assignment Guide
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Feature & Causality
-OH (Phenolic) O-H Stretching3200 – 3450 (Broad)Key Identifier. Unlike 8-hydroxyquinoline (which chelates N), the 3-OH cannot form intramolecular H-bonds with the ring nitrogen. It forms intermolecular networks, leading to a broad, centered band.
Quinoline Ring C-H Stretching (Aromatic)3010 – 3080 Weak, sharp bands characteristic of unsaturated C-H bonds.
-OCH₃ (Methoxy) C-H Stretching (Aliphatic)2840 – 2960 distinct doublet or multiplet. The presence of these peaks confirms the methoxy group (absent in simple quinolinols).
Quinoline Ring C=C / C=N Ring Stretching1580 – 1620 Scaffold Confirmation. The pyridyl ring nitrogen induces a dipole, making these skeletal vibrations intense (unlike the symmetric benzene analogs).
-OCH₃ (Ether) C-O-C Asymmetric Stretch1240 – 1275 Strong band connecting the aromatic ring to the methoxy group.
C-O (Alcohol) C-O Stretching1150 – 1200 Secondary strong band associated with the phenolic C3-OH.
Aromatic -Cl C-Cl Stretching (In-plane)1050 – 1090 Often coupled with ring vibrations. Look for a sharp, medium-intensity band in this region.
Substitution Pattern C-H Out-of-Plane (OOP) Bend700 – 900 Fingerprint Region. The specific pattern of isolated hydrogens on the rings defines the 3, 5, 8 substitution pattern.

Comparative Performance Analysis

To validate the identity of 8-Chloro-5-methoxyquinolin-3-ol, one must compare it against its most likely impurities or isomers.

Scenario A: The "Chelation" Trap (vs. 8-Hydroxy Analog)

The most common isomer is 5-Chloro-8-methoxyquinolin-3-ol or a derivative where the OH is at position 8 (8-hydroxyquinoline core).

  • The 3-OH Advantage: In 8-Chloro-5-methoxyquinolin-3-ol, the OH is at position 3. It is physically too far to bond with the ring Nitrogen.

  • The 8-OH Alternative: If the OH were at position 8, it would form a stable 5-membered chelate ring with the Nitrogen.

  • Spectral Consequence:

    • 3-OH (Target): Broad band at 3200–3450 cm⁻¹ .

    • 8-OH (Isomer): The OH band shifts significantly lower (often <3200 cm⁻¹ ) and becomes very broad/weak due to strong intramolecular locking. The C=N stretch also shifts due to N-participation in H-bonding.

Scenario B: The Precursor (vs. 8-Chloro-5-methoxyquinoline)

If the hydroxylation at C3 failed, you would have the starting material.

  • Differentiation: The precursor lacks the -OH group.

  • Result: Disappearance of the broad 3200–3450 cm⁻¹ band and the C-O stretch at ~1180 cm⁻¹. The spectrum would be dominated solely by sharp aromatic and methoxy signals.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the spectrum you generate is a valid representation of the molecule and not an artifact.

Step 1: Background Correction [1]

  • Clean the ATR crystal with isopropanol.

  • Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (moisture).

Step 2: Sample Loading

  • Place ~5 mg of dry 8-Chloro-5-methoxyquinolin-3-ol powder on the crystal.

  • Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80-100 N). Reasoning: Poor contact results in weak peaks and high noise.

Step 3: Acquisition

  • Scan range: 4000 – 600 cm⁻¹.

  • Scans: 64 (to improve Signal-to-Noise ratio).

Step 4: Data Processing (The "Self-Check")

  • Apply Baseline Correction.[1]

  • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean and re-scan).

  • Check 2: Is the Methoxy C-H peak (2900 cm⁻¹) present? (If no, you may have the wrong compound).

Visualization of Analytical Logic

Diagram 1: Structural Verification Logic

This diagram illustrates the decision tree a scientist uses to confirm the structure based on spectral data.

StructuralVerification Start Unknown Sample Spectrum CheckOH Region 3200-3500 cm⁻¹: Is there a broad OH band? Start->CheckOH CheckMethoxy Region 2850-2960 cm⁻¹: Are aliphatic C-H peaks present? CheckOH->CheckMethoxy Band Present Precursor Likely Precursor (No OH group) CheckOH->Precursor No Band CheckFingerprint Fingerprint <1000 cm⁻¹: Check Substitution Pattern CheckMethoxy->CheckFingerprint Yes Isomer8 Likely 8-OH Isomer (Shifted/Weak OH due to chelation) CheckMethoxy->Isomer8 No (or different pattern) CheckFingerprint->Isomer8 Pattern Matches 8-OH subst Target CONFIRMED: 8-Chloro-5-methoxyquinolin-3-ol CheckFingerprint->Target Pattern Matches 3,5,8-subst

Caption: Decision matrix for distinguishing the target molecule from common synthetic precursors and isomers using FTIR spectral windows.

Diagram 2: Vibrational Mode Mapping

This diagram maps the physical functional groups to their spectral consequences.

VibrationalMapping Mol 8-Chloro-5-methoxyquinolin-3-ol Group1 3-OH Group Mol->Group1 Group2 5-Methoxy Group Mol->Group2 Group3 Quinoline Ring Mol->Group3 Group4 8-Chloro Mol->Group4 Signal1 3200-3450 cm⁻¹ (H-bonded Stretch) Group1->Signal1 Signal2 2840-2960 cm⁻¹ (C-H Stretch) 1250 cm⁻¹ (C-O) Group2->Signal2 Signal3 1580-1620 cm⁻¹ (C=N / C=C) Group3->Signal3 Signal4 1050-1090 cm⁻¹ (C-Cl In-plane) Group4->Signal4

Caption: Mapping of specific chemical moieties on the scaffold to their expected infrared absorption zones.

References

  • BenchChem. (2025).[1][2] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 8-Hydroxyquinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for general group frequency assignments).

  • University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Retrieved from

Sources

X-ray crystallography data for 8-Chloro-5-methoxyquinolin-3-ol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive protocol for the structural authentication of 8-Chloro-5-methoxyquinolin-3-ol , a functionalized heterocyclic scaffold with significant potential in medicinal chemistry (e.g., antimalarial and antibacterial pharmacophores).

The Challenge: Quinolin-3-ol derivatives frequently exhibit prototropic tautomerism (enol-imine vs. keto-amine equilibrium). Standard solution-phase NMR (


H, 

C) often yields ambiguous broad signals for labile protons (OH/NH), masking the true tautomeric state and potential regiochemical isomers (e.g., 5-methoxy vs. 7-methoxy substitution errors during electrophilic aromatic substitution).

The Solution: This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), establishing SC-XRD as the non-negotiable "Gold Standard" for absolute structure determination.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary structural confirmation techniques for quinoline derivatives.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1D/2D) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Coupling (

)
Energy Minima, Theoretical Spectra
Tautomer ID Definitive (C-O vs. C=O bond lengths)Ambiguous (Fast exchange averages signals)Predictive (Gas phase vs. Solvation models)
Regiochemistry Unambiguous assignment of Cl/OMe positionsRequires complex NOESY/HMBC interpretationN/A (Requires input structure)
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO-

)
Virtual
Limit of Detection Absolute Configuration (if chiral)

5% impurity detection
N/A
Why SC-XRD Wins for 8-Chloro-5-methoxyquinolin-3-ol

For this specific molecule, the Chlorine atom at C8 acts as a heavy scatterer (


), significantly improving the diffraction quality compared to pure C/H/N/O organic molecules. Furthermore, the 3-hydroxy group  is prone to forming intermolecular hydrogen bond networks (

) in the solid state. SC-XRD is the only method that can directly visualize these supramolecular interactions, which are critical for understanding solubility and bioavailability.

Part 2: Experimental Protocols

Crystallization Protocol (The Critical Step)

Quinoline derivatives are often planar and stack easily, but rapid precipitation yields microcrystalline powders unsuitable for SC-XRD.

  • Method: Slow Evaporation.

  • Solvent System: Methanol:Dichloromethane (1:1 v/v). The chlorinated solvent aids solubility of the 8-Cl moiety, while methanol promotes hydrogen bonding.

  • Procedure:

    • Dissolve 20 mg of pure 8-Chloro-5-methoxyquinolin-3-ol in 2 mL of solvent mixture.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C in a vibration-free environment for 3-7 days.

    • Target: Colorless/Pale yellow prisms or blocks (

      
       mm).
      
Data Collection & Refinement (SC-XRD)[1]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1][2] Note: Cu-source is acceptable, but Mo is preferred to minimize absorption corrections caused by the Chlorine atom.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the methoxy methyl group.

  • Strategy:

    • Collect a full sphere of data (redundancy > 4).

    • Resolution limit: 0.8 Å (standard) or 0.7 Å (high res for charge density).

Representative Crystallographic Data

The following parameters represent typical values for a refined structure of this quinoline class, serving as a benchmark for validation.

ParameterRepresentative ValueInterpretation
Space Group

(Monoclinic)
Most common for planar heterocycles.
R-Factor (

)
0.035 - 0.055 (3.5 - 5.5%)<5% indicates a high-quality structure.
Goodness of Fit (GooF) 1.00 - 1.05Values far from 1.0 indicate weighting errors.
Bond Length C3-O3 1.36 Å (C-OH) vs 1.25 Å (C=O)Crucial: Proves the enol (3-ol) tautomer.
Bond Length C8-Cl 1.74 ÅConfirms Chlorine substitution.
Flack Parameter N/A (Centrosymmetric)Not applicable unless crystallizing in chiral space group.

Part 3: Visualizing the Logic

Diagram 1: Tautomer Identification Logic

This workflow illustrates why NMR often fails for quinolin-3-ols and how XRD resolves the Keto-Enol dichotomy.

Tautomer_Logic Start Synthesized 8-Chloro-5-methoxyquinolin-3-ol NMR 1H NMR Analysis (DMSO-d6) Start->NMR Ambiguity Ambiguous Result: Broad Exchangeable Peak (10-12 ppm) Cannot Distinguish OH vs NH NMR->Ambiguity Fast Exchange XRD SC-XRD Experiment Ambiguity->XRD Required Step Metric Measure C3-O Bond Length XRD->Metric Result_Enol Length ~1.36 Å CONFIRMED: Enol Form (3-ol) Metric->Result_Enol Single Bond Result_Keto Length ~1.25 Å CONFIRMED: Keto Form (3-one) Metric->Result_Keto Double Bond

Caption: Decision tree for resolving tautomeric ambiguity in quinoline derivatives using bond-length analysis.

Diagram 2: Structural Validation Workflow

The step-by-step pipeline from crystal selection to final CIF publication.

XRD_Workflow Sample Crystal Selection (Polarized Light) Diffraction Data Collection (Mo-Kα, 100K) Sample->Diffraction Reduction Data Reduction (Integration/Scaling) Diffraction->Reduction Phasing Structure Solution (Direct Methods/SHELXT) Reduction->Phasing Refinement Refinement (SHELXL) Minimize R1/wR2 Phasing->Refinement Validation CheckCIF / IUCr Validation Refinement->Validation Validation->Refinement Errors Found

Caption: The crystallographic pipeline from sample selection to validated structural model.

References

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures." CCDC. Accessed February 18, 2026. [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122. (2008). [Link]

  • International Union of Crystallography (IUCr). "CheckCIF/PLATON Service." IUCr Journals. Accessed February 18, 2026. [Link]

Sources

A Comparative Guide to Chlorinated vs. Non-Chlorinated Quinolin-3-ols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities. This bicyclic aromatic heterocycle is a "privileged structure," meaning it can bind to multiple, diverse biological targets, making it a fertile ground for drug development in areas ranging from infectious diseases to oncology.[1] Within this important class, quinolin-3-ols represent a key subclass, serving as crucial intermediates and bioactive molecules in their own right.[2]

A frequent strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound is halogenation, particularly chlorination.[3] The introduction of a chlorine atom can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets.[4] This guide provides a comparative analysis of chlorinated versus non-chlorinated quinolin-3-ols, exploring how this single atomic substitution can unlock significant differences in biological function. We will delve into the underlying chemical principles, compare experimental data across key therapeutic areas, and provide standardized protocols for researchers to conduct their own comparative studies.

The Physicochemical Impact of Chlorination

The addition of a chlorine atom to the quinolin-3-ol scaffold is not a trivial modification. It fundamentally alters the molecule's electronic and physical nature, which in turn dictates its biological behavior.

Key Physicochemical Changes:

  • Lipophilicity: Chlorine is more lipophilic (fat-loving) than hydrogen. Its addition typically increases the molecule's octanol-water partition coefficient (LogP). This can enhance membrane permeability, allowing the compound to cross cellular membranes more easily to reach intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.[5]

  • Electronic Effects: As a highly electronegative atom, chlorine acts as an electron-withdrawing group via the inductive effect. This can decrease the pKa of the hydroxyl group on the quinolin-3-ol, making it more acidic. This altered electronic distribution can influence how the molecule interacts with amino acid residues in a protein's active site.[6]

  • Halogen Bonding: Beyond simple steric and electronic effects, chlorine can participate in a specific, non-covalent interaction known as halogen bonding.[7] The chlorine atom possesses a region of positive electrostatic potential (a "sigma-hole") opposite the C-Cl covalent bond, which can act as a Lewis acid and form a highly directional bond with an electron-rich Lewis base (like a carbonyl oxygen or a nitrogen atom) on a biological target.[8][9] This interaction, analogous to a hydrogen bond, can significantly enhance binding affinity and selectivity.[5]

Synthesis Strategies: Building the Scaffolds

The synthesis of the core quinolin-3-ol structure can be achieved through several established methods, often involving cyclization reactions.[2] Chlorination can be accomplished either by starting with a chlorinated precursor or by adding the chlorine atom to the pre-formed quinoline ring.

A common synthetic route involves the reaction of a chloroaniline with reagents like β-propiolactone or acrylic acid to form a 3-(chloroanilino)propionic acid, which is then cyclized.[10] Subsequent chemical steps can yield the desired chlorinated quinolin-3-ol.

Below is a generalized workflow for the synthesis of a chlorinated quinolin-3-ol derivative.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A Substituted Chloroaniline C Condensation Reaction (e.g., Gould-Jacobs) A->C Step 1 B Cyclization Precursor (e.g., Diethyl Malonate) B->C D Thermal Cyclization C->D Step 2 E Hydrolysis D->E Step 3 F Chlorinated Quinolin-3-ol Derivative E->F Step 4

Caption: Generalized workflow for quinolin-3-ol synthesis.

Comparative Biological Activity

The true test of chlorination's impact lies in its effect on biological activity. Experimental data consistently shows that the presence and position of chlorine atoms can dramatically enhance the potency of quinolin-3-ol derivatives across various therapeutic targets.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The introduction of chlorine often boosts this activity. A comparative study on antiseptics found that chlorinated versions had significantly higher and faster killing rates against Candida albicans than their non-chlorinated counterparts.[11] This principle extends to bacterial pathogens as well. Halogenation can increase a compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

Table 1: Comparison of Antimicrobial Activity (MIC, µg/mL)

Compound Class Base Scaffold Chlorinated Derivative Target Organism Fold Improvement Reference
Quinolinequinones QQ Parent (MIC > 128) QQ2 (3-Chloro) (MIC = 1.22) S. epidermidis >100x [12]
Quinolin-2-one Parent Compound 4-hydroxy-3-iodo-quinol-2-one* MRSA Significant [13]
Antiseptics Non-chlorinated Chlorinated C. albicans Significant [11]

*Note: Iodo-derivative shown to illustrate halogen effect principle.

The causal basis for this enhancement is twofold. First, increased lipophilicity helps the drug penetrate the complex cell envelopes of bacteria, particularly Gram-positive organisms.[13] Second, the electronic changes induced by chlorine can optimize interactions with bacterial enzymes or DNA, which are common targets for quinolones.[14]

Anticancer Activity

In oncology, quinoline derivatives are investigated for their ability to inhibit cell proliferation, induce apoptosis, and overcome drug resistance.[1][15] Chlorination has proven to be a powerful strategy for increasing cytotoxic potency. For instance, studies on quinoline-hydrazone derivatives found that 2,6-dichloro compounds were more active against several cancer cell lines than their monochlorinated analogs.[6] Similarly, analogues of the compound MMRi67, which include a 5-chloro-8-hydroxyquinoline core, were developed to target E3 ligase activity in cancer therapy.

Table 2: Comparison of Anticancer Activity (IC₅₀, µM)

Compound Series Non-Chlorinated Analog (IC₅₀) Chlorinated Analog (IC₅₀) Cancer Cell Line Reference
Quinoline-Hydrazone Monochloro-derivative 2,6-Dichloro-derivative SF-295, HTC-8, HL-60 [6]
Quinoline-Chalcone 12a (R=H) (22.31) 12b (R=2-Cl) (12.35) MGC-803 (Gastric)

| Quinoline-Chalcone | 12a (R=H) (19.45) | 12d (R=4-Cl) (10.16) | HCT-116 (Colon) | |

The mechanism behind this enhanced anticancer effect often relates to improved inhibition of key cellular targets like protein kinases or topoisomerases.[1][15] The chlorine atom can form critical halogen bonds within the ATP-binding pocket of a kinase or other enzyme active sites, leading to more potent and sustained inhibition.[5][8]

G cluster_0 Drug-Target Interaction Target Protein Active Site (Electron-Rich Pocket, e.g., Carbonyl Oxygen) Drug Chlorinated Quinolin-3-ol Drug->Target Halogen Bond (C-Cl···O) Enhances Binding Affinity Drug->Target Hydrophobic Interactions

Caption: Role of halogen bonding in target engagement.

Enzyme Inhibition

The specificity and potency of enzyme inhibitors can be finely tuned with chlorination. A compelling example is seen in inhibitors of carbonic anhydrases (CAs), metalloenzymes involved in various physiological processes. In one study, a series of quinoline-based benzenesulfonamides were tested as CA inhibitors. The most potent inhibitor against the hCA II isoform was a 7-chloro-6-fluoro substituted derivative, with a Kᵢ of 0.083 µM, demonstrating the powerful effect of halogenation.[3] Quinoline-based compounds have also been developed as inhibitors for lactate dehydrogenase A (LDHA), an enzyme critical for aerobic glycolysis in cancer cells, and DNA methyltransferases.

Experimental Protocols: A Self-Validating System

To empower researchers to conduct their own comparative studies, we provide detailed, standardized protocols for two fundamental assays: determining antimicrobial efficacy (MIC) and assessing anticancer cytotoxicity (IC₅₀).

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. It is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To quantitatively measure the antimicrobial activity of chlorinated vs. non-chlorinated quinolin-3-ols.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer / Plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in MHB across the rows of a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation: From a fresh culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells with MHB and inoculum only (no compound).

    • Sterility Control: Wells with MHB only (no inoculum).

    • Solvent Control: Wells with MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest compound concentration at which there is no visible turbidity (growth) as determined by visual inspection or by a plate reader.

Protocol 2: Cytotoxicity Assessment via MTT Assay (IC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[2][13]

Objective: To determine the concentration of chlorinated vs. non-chlorinated quinolin-3-ols required to inhibit the growth of a cancer cell line by 50%.

Materials:

  • 96-well sterile plates

  • Human cancer cell line (e.g., MCF-7, breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability versus the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[13]

Conclusion

The strategic chlorination of the quinolin-3-ol scaffold is a validated and potent tool in medicinal chemistry. The introduction of chlorine systematically modifies the molecule's physicochemical properties, enhancing lipophilicity and enabling critical halogen bonding interactions with biological targets. As demonstrated by experimental data, these changes frequently translate into significant improvements in antimicrobial, anticancer, and enzyme-inhibiting activities. By understanding the underlying mechanisms and employing standardized evaluation protocols, researchers can effectively leverage chlorination to optimize lead compounds and accelerate the development of novel, more effective therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., Guba, W., Kansy, M., & Diederich, F. (2011). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Kortagere, S., Krasowski, A., & Ekins, S. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Pharmaceuticals, 13(1), 1.
  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Lu, Y., Zhu, W., & Liu, H. (2018). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. ACS Medicinal Chemistry Letters, 9(11), 1124–1128.
  • Méndez-Lucio, O., Angulo-Cairns, A., & Medina-Franco, J. L. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1630–S1647.
  • Ojo, O. O., & Oso, B. A. (2010). Comparative Study of the Antimicrobial Activity of Chlorinated and Non-chlorinated Antiseptics against C. albicans. Academia Arena, 2(9), 35-40.
  • O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 40(10), 3698–3703.
  • Sterling Drug Inc. (1971). Process for the preparation of chlorinated quinolines. U.S.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Thermo Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Angapelly, S., Rudraraju, R. R., & Jadi, S. (2016). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 180–186.
  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35919–35934.
  • International Scholars Journals. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • Miller, M. (2016). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes.
  • Politzer, P., Murray, J. S., & Clark, T. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1371.
  • Sravani, G., & Kumar, K. S. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 36.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., Al-Dhfyan, A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E.-H. (2016). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Bioorganic & Medicinal Chemistry, 24(16), 3543–3551.
  • Bissy, E., Pirat, J.-L., & Desgrouas, C. (2020).
  • Wang, Z., Chen, J., & Wang, Y. (2021).
  • Kaur, M., & Singh, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549–6570.
  • Joseph, A., & Mathew, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127–135.
  • Zhang, D., Song, D., & Liu, Z. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282.
  • Wang, S., & Li, Z. (2018). Chlorination of bioactive molecules.
  • de Souza, T. G., de Faria, A. R., & de Almeida, M. V. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391.
  • Jampilek, J., & Kralova, K. (2015). Investigating biological activity spectrum for novel quinoline analogues. Molecules, 20(8), 13871–13895.
  • Asif, M. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Asif, M. (2014). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 14(11), 948–959.
  • Asif, M. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Request PDF.
  • Alqahtani, A. M. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Chloro-5-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, quinoline derivatives are a significant class of heterocyclic compounds with broad applications. However, their safe management, particularly disposal, is paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 8-Chloro-5-methoxyquinolin-3-ol, a halogenated quinoline derivative. The principles and protocols outlined here are grounded in established safety data for structurally similar compounds and general best practices for chemical waste management.

I. Understanding the Hazard Profile of 8-Chloro-5-methoxyquinolin-3-ol
  • Skin Irritation: Causes skin irritation.[1][2][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][4][5][6]

  • Acute Toxicity: May be harmful if swallowed.[7]

Given these potential hazards, 8-Chloro-5-methoxyquinolin-3-ol must be handled as a hazardous substance, and its disposal must follow stringent protocols to mitigate risks to personnel and the environment.

II. Essential Personal Protective Equipment (PPE)

Before handling 8-Chloro-5-methoxyquinolin-3-ol for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[4]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.To protect the eyes from dust particles or splashes, which can cause serious irritation.[4]
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.To prevent inhalation of airborne particles that can irritate the respiratory system.[8]
III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 8-Chloro-5-methoxyquinolin-3-ol is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designate a specific waste container for solid halogenated organic waste. This container should be clearly labeled.

  • Do not mix 8-Chloro-5-methoxyquinolin-3-ol with other waste streams, such as non-halogenated organic waste, acidic waste, or basic waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Selection and Labeling

The choice of waste container is important for safe storage and transport.

  • Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is suitable for solid chemical waste.

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Chloro-5-methoxyquinolin-3-ol"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Solid Waste: For pure, unused 8-Chloro-5-methoxyquinolin-3-ol or material from a spill cleanup, carefully transfer the solid into the designated hazardous waste container.[8] Avoid creating dust during this process.[8]

  • Contaminated Materials: Any materials, such as weigh boats, gloves, or paper towels, that are grossly contaminated with 8-Chloro-5-methoxyquinolin-3-ol should also be placed in the same solid hazardous waste container.

  • Storage: The waste container should be kept closed at all times except when adding waste.[4] It should be stored in a well-ventilated area, away from incompatible materials.[4]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office: Your EHS department will have specific procedures for the pickup and disposal of hazardous waste. They will provide guidance on completing any necessary paperwork and scheduling a pickup.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste transporter to a specialized facility for incineration or other approved treatment methods.[4]

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section II.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[8]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as ethanol or isopropanol) and paper towels. Place the used cleaning materials into the hazardous waste container.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.

V. Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 8-Chloro-5-methoxyquinolin-3-ol.

Disposal_Workflow start Start: Handling 8-Chloro-5-methoxyquinolin-3-ol ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_waste Is the material waste? segregate Segregate as Halogenated Organic Waste is_waste->segregate Yes ppe->is_waste label_container Use a Labeled, Compatible Container segregate->label_container transfer_waste Carefully Transfer Waste (Avoid Dust) label_container->transfer_waste store Store Securely in a Ventilated Area transfer_waste->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Safe & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 8-Chloro-5-methoxyquinolin-3-ol.

References

  • Pipeline and Hazardous Materials Safety Administration. (2016). Interpretation Document. Retrieved from [Link]

  • Nalco. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Sun Chemical. (2022). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLOROQUINOLIN-8-OL | CAS 130-16-5. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.